Product packaging for Phenamil methanesulfonate(Cat. No.:CAS No. 1161-94-0)

Phenamil methanesulfonate

Cat. No.: B046070
CAS No.: 1161-94-0
M. Wt: 401.83 g/mol
InChI Key: MHPIZTURFVSLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenamil methanesulfonate is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. It functions by stabilizing the linkage between the type I and type II BMP receptors, which paradoxically leads to the prolonged internalization and degradation of the receptor complex, resulting in effective long-term inhibition of the Smad1/5/8 signaling pathway. This unique mechanism of action makes this compound a critical tool in stem cell research and regenerative medicine. It is widely used to induce and enhance osteogenic differentiation in various stem cell types, including mesenchymal stem cells (MSCs), by promoting the expression of key osteogenic markers such as Runx2. Its application is pivotal in studies focused on bone tissue engineering, skeletal development, and understanding the molecular mechanisms governing cell fate determination. Furthermore, its ability to modulate BMP signaling allows researchers to probe the role of this pathway in a wide array of biological processes and disease models, providing invaluable insights for developing novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClN7O4S B046070 Phenamil methanesulfonate CAS No. 1161-94-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIZTURFVSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017614
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-94-0
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

phenamil methanesulfonate mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Phenamil Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a potent analog of amiloride, is a multifaceted small molecule primarily recognized for its robust inhibition of the epithelial sodium channel (ENaC).[1][2] Its mechanism extends beyond ENaC, encompassing the modulation of other ion channels and the activation of significant intracellular signaling pathways. This guide provides a comprehensive overview of phenamil's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its molecular interactions and cellular consequences. Its activity as an ENaC inhibitor has positioned it as a research tool for conditions like cystic fibrosis, while its influence on bone morphogenetic protein (BMP) and PPARγ signaling pathways opens avenues for investigation in bone regeneration and metabolic diseases.[1][3][4]

Core Mechanism of Action: Ion Channel Inhibition

Phenamil's primary and most well-characterized mechanism of action is the direct blockade of specific ion channels. This interaction is the initial trigger for its diverse physiological effects.

Inhibition of the Epithelial Sodium Channel (ENaC)

Phenamil is a highly potent, less reversible direct inhibitor of the epithelial sodium channel (ENaC), a key protein in regulating sodium and fluid balance across epithelial tissues.[1][5] By binding to the channel pore, phenamil physically occludes the passage of sodium ions, thereby reducing sodium reabsorption.[5] This action is crucial in tissues such as the airway epithelium and renal collecting ducts.[6] Unlike some ion channel blockers, the inhibitory action of phenamil on ENaC has been shown to be independent of transmembrane voltage.[7] Its development as a therapeutic for cystic fibrosis has been hindered by rapid clearance from the lungs.[6][8]

ENaC_Inhibition cluster_membrane Apical Cell Membrane ENaC Epithelial Sodium Channel (ENaC) Pore Na_in Na+ Influx ENaC:port->Na_in Na+ Phenamil Phenamil Phenamil->ENaC:port Binds & Blocks Na_out Na+ Na_out->ENaC:port Block Blockade BMP_Pathway cluster_cell Mesenchymal Stem Cell Phenamil Phenamil Trb3 Trb3 Gene Expression Phenamil->Trb3 Induces Smurf1 Smurf1 (E3 Ligase) Trb3->Smurf1 Inhibits SMADs SMAD1/5/8 Smurf1->SMADs Targets for Degradation Degradation Degradation SMADs->Degradation Nucleus Nucleus SMADs->Nucleus Translocation Stabilization Stabilization & Accumulation Transcription Transcription of Osteogenic Genes Nucleus->Transcription Differentiation Osteoblast Differentiation Transcription->Differentiation TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Xenopus Oocytes Inject Inject TRPP3 cRNA Harvest->Inject Incubate Incubate 2-4 days for Expression Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Two Microelectrodes Place->Impale Clamp Voltage Clamp (e.g., -50 mV) Impale->Clamp Perfuse Perfuse with Activator (Ca²⁺) Clamp->Perfuse Apply Apply Phenamil (Varying Conc.) Perfuse->Apply Record Record Current Apply->Record Plot Plot Current vs. [Phenamil] Record->Plot Fit Fit to Hill Equation Plot->Fit Calculate Calculate IC₅₀ Fit->Calculate

References

phenamil methanesulfonate ENaC inhibitor IC50

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenamil Methanesulfonate as an Epithelial Sodium Channel (ENaC) Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of the epithelial sodium channel (ENaC). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory constants (IC50), experimental protocols for its characterization, and the key signaling pathways it influences.

Introduction to Phenamil and ENaC

The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium ion transport across the apical membranes of epithelial cells in various tissues, including the kidneys, lungs, and colon.[1][2] This channel plays a vital role in regulating electrolyte balance, blood pressure, and fluid volume.[1][3] Dysregulation of ENaC activity is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid dehydration, and Liddle's syndrome, a form of hereditary hypertension.[2][4]

Phenamil, an analog of amiloride, is a highly potent, less reversible, and more selective blocker of ENaC compared to its parent compound.[5][6] Its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[1] While effective in preclinical studies, the therapeutic potential of phenamil has been limited by its rapid clearance and short half-life in the lungs.[2][4] Nevertheless, it remains an invaluable tool for in vitro and in vivo research into ENaC function and regulation.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of phenamil for ENaC varies depending on the experimental system, cell type, and electrophysiological conditions. The data below, compiled from multiple studies, illustrates this variability.

Target Cell/Tissue Type Experimental Condition IC50 Value (nM) Reference
ENaCNot specifiedNot specified400[5][6]
ENaCNot specifiedNot specified200[7]
ENaCHuman Bronchial EpitheliaBasal short-circuit current75[5]
ENaCOvine Bronchial EpitheliaBasal short-circuit current116[5]
ENaCCultured Collecting Duct Principal CellsVte (Transepithelial Voltage)50 (Benzamil)[7]
ENaCeGFPHEK293T/17 CellsHolding Voltage: -60 mV~30 (Phenamil Mesylate)[8]
ENaCeGFPHEK293T/17 CellsHolding Voltage: 0 mV~50 (Phenamil Mesylate)[8]
TRPP3OocytesCa2+ uptake assay140[5][6]

Note: Phenamil also competitively inhibits the transient receptor potential polycystin-3 (TRPP3) channel.[5]

Experimental Protocols

Determining the inhibitory potential of compounds like phenamil on ENaC requires precise electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes is a widely adopted and robust system for this purpose.

Protocol: ENaC Inhibition Assay using Two-Electrode Voltage-Clamp (TEVC)

This protocol describes the methodology for functionally expressing ENaC in Xenopus oocytes and measuring its inhibition by this compound.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from an adult female Xenopus laevis.[9]

  • Prepare complementary RNA (cRNA) for the three ENaC subunits (α, β, and γ).[9]

  • Microinject the α, β, and γ ENaC cRNAs into the oocytes to ensure functional channel expression at the plasma membrane.[9]

  • Incubate the injected oocytes for 24-48 hours to allow for channel expression.

2. Two-Electrode Voltage-Clamp (TEVC) Measurement:

  • Two days post-injection, place an oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes, one for voltage sensing (Vm) and one for current injection (Ve).[9]

  • Clamp the oocyte membrane potential at a holding potential, typically -60 mV.

  • Record the baseline whole-cell current.

3. Determination of Amiloride-Sensitive Current (ΔIami):

  • To isolate the ENaC-mediated current from background or other channel currents, a specific ENaC inhibitor like amiloride or phenamil is used.[9]

  • Measure the whole-cell current in the absence of an inhibitor.

  • Perfuse the chamber with a solution containing a high concentration of amiloride (e.g., 10 µM) to fully block ENaC.

  • Measure the remaining whole-cell current.

  • The amiloride-sensitive current (ΔIami), which represents the ENaC activity, is calculated by subtracting the current in the presence of amiloride from the baseline current.[9]

4. IC50 Curve Generation:

  • To determine the IC50 of phenamil, expose ENaC-expressing oocytes to a range of this compound concentrations (e.g., 1 nM to 100 µM).[8]

  • For each concentration, measure the resulting ΔIami.

  • Normalize the current response at each concentration to the maximal current recorded with no inhibitor.

  • Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Signaling Pathways and Regulation of ENaC

The activity of ENaC is tightly regulated by a complex network of signaling pathways. Phenamil acts as a direct pore blocker, but understanding the channel's lifecycle and regulatory mechanisms is crucial for contextualizing its inhibitory effects.

Proteolytic Activation of ENaC

ENaC is synthesized as a precursor protein that requires proteolytic cleavage of its α and γ subunits for full activation.[3][9] This cleavage, mediated by proteases such as furin, plasmin, and chymotrypsin, releases inhibitory tracts from the channel's extracellular domain, leading to a higher open probability.

G cluster_membrane Plasma Membrane ENaC_inactive Inactive ENaC (Uncleaved) ENaC_active Active ENaC (Cleaved) ENaC_inactive->ENaC_active Proteolytic Cleavage (Furin, Plasmin, etc.) Phenamil Phenamil ENaC_active->Phenamil Blockade Proteases Channel-Activating Proteases (CAPs) Proteases->ENaC_inactive Activate

Caption: Proteolytic activation pathway of ENaC and its blockade by phenamil.

Regulation by Ubiquitination

The number of ENaC channels at the cell surface is dynamically regulated by ubiquitination. The E3 ubiquitin ligase Nedd4-2 targets ENaC for ubiquitination, which signals for its internalization and subsequent degradation in lysosomes.[10] This process is counteracted by deubiquitylating enzymes (DUBs) like Usp2-45, which is induced by the hormone aldosterone. By removing ubiquitin tags, Usp2-45 stabilizes ENaC at the plasma membrane, increasing sodium transport.[10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ENaC ENaC Degradation Internalization & Lysosomal Degradation ENaC->Degradation Targeted for Nedd4_2 Nedd4-2 (E3 Ligase) Nedd4_2->ENaC Ubiquitinates Usp2_45 Usp2-45 (Deubiquitinase) Usp2_45->ENaC Aldosterone Aldosterone Aldosterone->Usp2_45 Induces

Caption: Regulation of ENaC surface expression by Nedd4-2 and Usp2-45.

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experiment designed to determine the IC50 of an ENaC inhibitor.

G A Prepare ENaC cRNA (α, β, γ subunits) B Inject Xenopus Oocytes A->B C Incubate (24-48h) for Channel Expression B->C D Perform Two-Electrode Voltage-Clamp (TEVC) C->D E Record Baseline Current D->E F Apply Serial Dilutions of Phenamil E->F G Record Inhibited Current F->G H Apply Saturating Amiloride to get background current G->H I Calculate % Inhibition for each concentration H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for determining the IC50 of an ENaC inhibitor.

References

Phenamil Methanesulfonate in Cystic Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Defective CFTR function leads to a cascade of downstream effects, most critically in the airways, where impaired ion transport results in dehydration of the airway surface liquid (ASL), accumulation of thick, tenacious mucus, and a cycle of chronic infection and inflammation that ultimately leads to respiratory failure.

One of the key pathophysiological features of the CF airway is the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC). This excessive sodium influx further depletes the ASL. Consequently, inhibition of ENaC has been a long-standing therapeutic strategy to rehydrate the airway surface and improve mucociliary clearance. Phenamil methanesulfonate, a potent second-generation analog of the diuretic amiloride, emerged as a candidate for this therapeutic approach. This technical guide provides an in-depth overview of the role of phenamil in CF research, detailing its mechanism of action, preclinical findings, and the experimental methodologies used to evaluate its potential.

Mechanism of Action: Targeting ENaC to Rehydrate Airways

Phenamil is a competitive blocker of the epithelial sodium channel (ENaC). In the context of the CF airway, the rationale for its use is to counteract the pathological hyperabsorption of sodium. By inhibiting ENaC, phenamil is intended to reduce the driving force for water absorption from the airway lumen, thereby increasing the volume of the airway surface liquid and promoting mucus clearance.

The Pathophysiological Role of ENaC in Cystic Fibrosis

In a healthy airway epithelium, a delicate balance between sodium absorption (mediated by ENaC) and chloride secretion (mediated by CFTR) maintains the hydration of the airway surface. In individuals with CF, the dysfunction of CFTR disrupts this balance. The absence of chloride secretion, coupled with the persistent or even increased activity of ENaC, leads to a net increase in ion and water absorption from the airway lumen. This results in a dehydrated and thickened mucus layer that is difficult to clear, creating an environment ripe for bacterial colonization and chronic inflammation.

Phenamil as an ENaC Inhibitor

Phenamil, along with its counterpart benzamil, was developed to have a higher affinity and potency for ENaC compared to the first-generation inhibitor, amiloride. The therapeutic hypothesis was that a more potent ENaC blocker would lead to a more sustained and clinically significant improvement in airway hydration and mucociliary clearance in individuals with CF.

Quantitative Data from Preclinical Studies

Preclinical investigations of phenamil and other amiloride analogs provided valuable quantitative data on their potential as CF therapeutics. These studies, primarily conducted in vitro using cultured human and ovine bronchial epithelial cells and in vivo in animal models, aimed to characterize the potency, efficacy, and pharmacokinetic properties of these compounds.

ParameterAmilorideBenzamilPhenamilReference
Potency (K_i in µM) in Ovine Bronchial Epithelia 0.83 ± 0.110.028 ± 0.0050.045 ± 0.007[1]
Maximal Efficacy (I_max as % of baseline I_sc) 85 ± 286 ± 284 ± 3[1]
Recovery from Maximal Block (t_1/2 in min) 1.8 ± 0.211.2 ± 1.523.5 ± 2.9[1]
Rate of Absorption (pmol·cm⁻²·h⁻¹) 1.8 ± 0.311.8 ± 1.923.8 ± 3.5[1]
ParameterNon-CF Human Nasal EpitheliumCF Human Nasal EpitheliumReference
Phenamil Half-Maximal Blocker Concentration (K_1/2 in nM) 12.5 ± 1.217.1 ± 1.1[2]
ParameterAmilorideBenzamilReference
In Vivo Effect on Tracheal Mucus Velocity (TMV) in Sheep (% increase from baseline) Transient increaseEnhanced TMV, but not significantly greater than amiloride[1]
In Vivo Effect on Mucus Clearance (MC) in Sheep Modest improvementEnhanced MC, but equieffective with amiloride[1]

Note: While direct in vivo data for phenamil's effect on TMV and MC is limited due to its rapid absorption, the data for benzamil, which has a slower absorption rate than phenamil, illustrates the challenges faced by this class of compounds. The rapid absorption of these potent ENaC blockers from the mucosal surface limited their duration of action and, consequently, their therapeutic efficacy in vivo.

Experimental Protocols

The evaluation of phenamil and other ENaC inhibitors in the context of cystic fibrosis research has relied on a set of specialized experimental techniques to assess their effects on ion transport and airway surface hydration.

Ussing Chamber Electrophysiology

The Ussing chamber is a fundamental tool for studying epithelial ion transport. It allows for the measurement of short-circuit current (I_sc), a direct measure of net ion movement across an epithelial monolayer.

Protocol for Assessing ENaC Inhibition in Cultured Bronchial Epithelial Cells:

  • Cell Culture: Human or ovine bronchial epithelial cells are cultured on permeable supports until a confluent and differentiated monolayer is formed.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Measurement of Baseline I_sc: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously recorded. The baseline I_sc in airway epithelia is largely due to sodium absorption through ENaC.

  • Application of Phenamil: this compound is added to the apical chamber at varying concentrations. The resulting decrease in I_sc is measured, reflecting the inhibition of ENaC.

  • Data Analysis: Dose-response curves are generated by plotting the percentage inhibition of I_sc against the concentration of phenamil. From these curves, the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (K_i) can be calculated.

Nasal Potential Difference (NPD) Measurement

NPD is a non-invasive in vivo technique used to assess ion transport across the nasal epithelium. It is a valuable tool for diagnosing CF and for evaluating the in vivo efficacy of ion channel-targeted therapies.

Protocol for NPD Measurement:

  • Subject Preparation: The subject is placed in a comfortable position, and a reference electrode is placed on the forearm.

  • Exploring Electrode Placement: A fine, flexible catheter with an exploring electrode at its tip is gently inserted into the nasal cavity and placed on the inferior turbinate.

  • Perfusion Protocol: The nasal mucosa is sequentially perfused with different solutions to isolate and measure the activity of specific ion channels:

    • Ringer's solution: To establish a baseline potential difference.

    • Ringer's solution with amiloride (or phenamil): To measure the amiloride-sensitive potential difference, which reflects ENaC activity.

    • Chloride-free Ringer's solution with amiloride: To create a chloride gradient and measure the potential difference change upon stimulation of CFTR.

    • Chloride-free Ringer's solution with amiloride and a CFTR agonist (e.g., isoproterenol): To measure the maximal CFTR-mediated chloride secretion.

  • Data Recording and Analysis: The potential difference is continuously recorded throughout the perfusion protocol. The changes in potential difference in response to each solution are calculated to assess ENaC and CFTR function.

Airway Surface Liquid (ASL) Height Measurement

Directly measuring the height of the ASL is crucial for determining the efficacy of therapies aimed at rehydrating the airway surface. Confocal microscopy is a common method for this measurement.

Protocol for ASL Height Measurement:

  • Cell Culture: Bronchial epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation and mucus production.

  • Labeling of ASL: A small volume of a solution containing a high-molecular-weight, fluorescently labeled dextran (which does not readily cross the epithelium) is added to the apical surface of the cell culture.

  • Confocal Microscopy: The culture is placed on the stage of a confocal microscope. A series of x-z scans are performed to generate a cross-sectional image of the epithelial monolayer and the overlying fluorescently labeled ASL.

  • Image Analysis: The height of the fluorescent layer is measured from the apical surface of the cells to the top of the liquid layer using image analysis software.

  • Assessment of Phenamil's Effect: ASL height is measured at baseline and after the addition of phenamil to the apical surface to determine its effect on ASL volume.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway in CF airway pathophysiology and the experimental workflow for evaluating ENaC inhibitors.

G cluster_0 Cystic Fibrosis Airway Pathophysiology CFTR Defective CFTR Cl_Secretion Decreased Cl- Secretion CFTR->Cl_Secretion Leads to ENaC ENaC Hyperactivity Na_Absorption Increased Na+ Absorption ENaC->Na_Absorption Causes ASL_Depletion ASL Volume Depletion Cl_Secretion->ASL_Depletion Na_Absorption->ASL_Depletion Mucus_Accumulation Thick, Adherent Mucus ASL_Depletion->Mucus_Accumulation MCI Impaired Mucociliary Clearance Mucus_Accumulation->MCI Infection_Inflammation Chronic Infection & Inflammation MCI->Infection_Inflammation Lung_Damage Progressive Lung Damage Infection_Inflammation->Lung_Damage

Caption: Pathophysiological cascade in the cystic fibrosis airway.

G cluster_1 Therapeutic Intervention with Phenamil Phenamil Phenamil ENaC_Block ENaC Blockade Phenamil->ENaC_Block Induces Na_Absorption_Reduced Reduced Na+ Absorption ENaC_Block->Na_Absorption_Reduced Results in ASL_Rehydration ASL Rehydration Na_Absorption_Reduced->ASL_Rehydration Leads to MC_Improved Improved Mucociliary Clearance ASL_Rehydration->MC_Improved Therapeutic_Benefit Potential Therapeutic Benefit MC_Improved->Therapeutic_Benefit

Caption: Therapeutic rationale for phenamil in cystic fibrosis.

G cluster_2 Preclinical Evaluation Workflow for ENaC Inhibitors In_Vitro In Vitro Studies (Ussing Chamber) Potency Determine Potency (IC50/Ki) In_Vitro->Potency Efficacy Assess Maximal Efficacy In_Vitro->Efficacy Absorption Measure Absorption Rate In_Vitro->Absorption In_Vivo In Vivo Studies (Animal Models) Potency->In_Vivo Efficacy->In_Vivo Absorption->In_Vivo Critical Step TMV Measure Tracheal Mucus Velocity In_Vivo->TMV MC Assess Mucus Clearance In_Vivo->MC NPD Nasal Potential Difference In_Vivo->NPD Clinical_Decision Decision for Clinical Trials TMV->Clinical_Decision MC->Clinical_Decision NPD->Clinical_Decision

References

Phenamil Methanesulfonate and Bone Morphogenetic Protein (BMP) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which phenamil methanesulfonate modulates the Bone Morphogenetic Protein (BMP) signaling pathway. It consolidates findings from key research, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

Introduction to BMP Signaling and Phenamil

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that are crucial for a wide range of developmental and homeostatic processes, including embryogenesis and, most notably, bone and cartilage formation.[1][2] The BMP signaling pathway is initiated when a BMP ligand binds to a complex of two types of serine/threonine kinase receptors on the cell surface (Type I and Type II).[1][3] This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][4] These activated R-SMADs then form a complex with a common mediator, SMAD4, and translocate to the nucleus to regulate the transcription of target genes, driving cellular responses like osteoblast differentiation.[2][3][4]

Phenamil, a derivative of the FDA-approved diuretic amiloride, has been identified as a potent small-molecule activator of the BMP signaling pathway.[5][6] It has been shown to induce osteoblastic differentiation and mineralization, acting cooperatively with BMPs to enhance their effects.[4][7] This synergistic action presents a promising therapeutic strategy for enhancing bone repair and regeneration.[8][9]

Core Mechanism of Action: Phenamil's Influence on the BMP-SMAD Axis

Research indicates that phenamil does not act as a direct agonist of BMP receptors but rather potentiates the pathway by modulating key intracellular regulatory proteins. The primary mechanism involves the induction of Tribbles homolog 3 (Trb3), a protein known to be a positive regulator of BMP signaling.[4][10][11]

The established sequence of events is as follows:

  • Induction of Trb3: Phenamil treatment leads to an increase in the expression of Trb3.[4][5][11]

  • Downregulation of Smurf1: Trb3 enhances the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[4][5] Smurf1 is an E3 ubiquitin ligase that targets R-SMADs for proteasomal degradation, thereby acting as a negative regulator of BMP signaling.[12][13]

  • Stabilization of SMADs: By promoting the degradation of Smurf1, phenamil treatment leads to the stabilization and increased cellular levels of BMP signal transducers SMAD1, SMAD5, and SMAD8.[4][5][11]

  • Enhanced BMP Signaling: The elevated levels of SMADs amplify the downstream signal originating from BMP receptor activation, leading to a more robust transcriptional response and enhanced osteogenic differentiation.[4][5]

This mechanism allows phenamil to work additively with BMPs, such as BMP-2 and BMP-9, to significantly promote the expression of osteogenic markers and subsequent bone formation.[4][6][8]

BMP_Phenamil_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP-2, BMP-7) BMPR_complex BMP Receptor Complex (Type I & II) BMP_ligand->BMPR_complex Binds Phenamil Phenamil SMAD_1_5_8 SMAD1/5/8 BMPR_complex->SMAD_1_5_8 Phosphorylates pSMAD_1_5_8 p-SMAD1/5/8 SMAD_1_5_8->pSMAD_1_5_8 SMAD_complex p-SMAD/SMAD4 Complex pSMAD_1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD/SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocation Smurf1 Smurf1 (E3 Ligase) Smurf1->SMAD_1_5_8 Ubiquitination & Degradation Proteasome Proteasome Smurf1->Proteasome Trb3 Trb3 Trb3->Smurf1 Promotes Degradation Phenamil->Trb3 Induces Expression Target_Genes Osteogenic Target Genes (Id1, Runx2, OCN) SMAD_complex_nuc->Target_Genes Activates Transcription

Caption: Phenamil enhances BMP signaling by inducing Trb3, which promotes Smurf1 degradation and stabilizes SMADs.

Quantitative Data Summary

The synergistic effect of phenamil and BMPs has been quantified across various studies, primarily through changes in gene expression and protein levels related to osteogenesis.

Cell Type Treatment Assay Key Quantitative Findings Reference
M2-10B4 MSCsPhenamil (10 µM) for 3 daysImmunoblotIncreased protein levels of Trb3 and SMAD1/5/8; Decreased Smurf1 protein levels.[5]
M2-10B4 MSCsPhenamil (10 µM) + BMP7 for 6 daysqPCRAdditive increase in mRNA expression of osteogenic markers (ALP, Runx2, OCN, Osterix) compared to either agent alone.[7]
Adipose-Derived Stem Cells (ASCs)Phenamil + BMP-2ImmunoblotPhenamil treatment (with or without BMP-2) for 3 days increased Trb3 and SMAD1/5/8 protein levels while downregulating Smurf1.[11]
Human Amniotic Epithelial Cells (hAECs)BMP-9 + Phenamil for 14 daysBiochemical AssaysCombination treatment significantly increased levels of calcium, phosphate, LDH, and ALP activity compared to BMP-9 alone.[6]
Mouse Calvarial DefectsScaffolds with Phenamil + BMP-2 (6 weeks)Micro-CT & HistologyCombination scaffolds significantly promoted bone regeneration compared to scaffolds with either phenamil or BMP-2 alone.[8]

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the effects of phenamil on BMP signaling and osteogenesis.

  • Cell Lines:

    • M2-10B4 (M2) Mouse Mesenchymal Stem Cells (MSCs): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

    • Adipose-Derived Stem Cells (ASCs): Isolated from adipose tissue and cultured in control medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • Osteogenic Differentiation Medium: For differentiation experiments, the culture medium is often supplemented with osteogenic inducers such as β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).

  • Treatment Protocols:

    • This compound: Typically used at a concentration of 10 µM, dissolved in DMSO. Control cells are treated with an equivalent volume of DMSO.

    • BMPs: Recombinant human BMP-2, BMP-7, or BMP-9 are used at concentrations ranging from 50 to 100 ng/mL.

    • Duration: Treatment times vary based on the endpoint being measured, ranging from 24 hours for early gene expression analysis to 3-6 days for protein analysis and up to 4 weeks for mineralization assays.[5][7]

This technique is used to measure the relative abundance of specific proteins.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Trb3, anti-Smurf1, anti-SMAD1/5/8, anti-β-actin).

  • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin is typically used as a loading control.[5][11]

This method is used to quantify mRNA levels of target genes.

  • RNA Extraction: Total RNA is extracted from treated cells using a reagent like TRIzol or a column-based kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing the cDNA template, gene-specific primers (for genes like Id1, ALP, Runx2, OCN, Osterix, Trb3), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene such as GAPDH or β-actin.

These assays visualize and quantify the mineralized matrix deposition, a hallmark of late-stage osteoblast differentiation.

  • Von Kossa Staining:

    • Cells cultured for several weeks are fixed (e.g., with 10% formalin).

    • The fixed cells are incubated with a silver nitrate solution under UV light.

    • Calcium phosphate deposits appear as black/brown nodules, which can be imaged and quantified.[7]

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Cells are lysed after a shorter differentiation period (e.g., 7-14 days).

    • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

    • The conversion of pNPP to p-nitrophenol by ALP is measured colorimetrically at 405 nm. Activity is typically normalized to the total protein content.[6]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Cell Seeding (e.g., MSCs, ASCs) B Cell Culture & Adherence A->B C Apply Treatments: 1. Control (DMSO) 2. Phenamil 3. BMP 4. Phenamil + BMP B->C D Short-Term (24h - 6 days) C->D E Long-Term (14 - 28 days) C->E F RNA Extraction -> qPCR (Gene Expression) D->F G Protein Lysis -> Immunoblot (Protein Levels) D->G H ALP Activity Assay D->H I Mineralization Staining (Von Kossa) E->I

Caption: A typical workflow for assessing phenamil's osteogenic effects, from cell culture to molecular analysis.

Conclusion and Future Directions

This compound has been clearly identified as a small-molecule enhancer of the BMP signaling pathway.[5][6] Its mechanism of action, centered on the Trb3-mediated degradation of the SMAD inhibitor Smurf1, provides a clear rationale for its ability to potentiate osteogenesis.[4][11] The synergistic activity observed when phenamil is combined with BMPs offers a significant therapeutic advantage, potentially allowing for lower, more cost-effective doses of recombinant BMPs in clinical applications for bone repair, which could mitigate dose-dependent side effects.[8]

While the downstream effects of phenamil on the BMP pathway are well-characterized, the direct molecular target of phenamil remains to be definitively identified.[5] Future research should focus on elucidating this primary interaction to fully understand its pharmacology. Further in vivo studies in various models of bone injury are also necessary to translate the promising preclinical findings into effective therapeutic strategies for bone regeneration.

References

Phenamil Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Amiloride Analog for Drug Development and Scientific Research

Executive Summary

Phenamil methanesulfonate, a structural analog of amiloride, has emerged as a significant small molecule in biomedical research due to its potent and diverse biological activities. It is recognized primarily as a more potent and less reversible blocker of the epithelial sodium channel (ENaC) compared to its parent compound, amiloride.[1][2] Beyond its canonical role in ion channel modulation, phenamil exhibits profound effects on critical signaling pathways, most notably the Bone Morphogenetic Protein (BMP) pathway, positioning it as a molecule of interest for therapeutic strategies in cystic fibrosis, pulmonary hypertension, and bone regeneration.[1][3][4] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, mechanisms of action, quantitative data, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Phenamil is a pyrazine derivative, and its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[5]

PropertyValueReference
IUPAC Name 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate[3]
CAS Number 1161-94-0[3]
Molecular Formula C₁₂H₁₂ClN₇O • CH₃SO₃H[3]
Molecular Weight 401.8 g/mol [3]
Synonyms Phenylamil, 3,5-diamino-N-(amino(anilino)methylene)-6-chloro-pyrazine-2-carboxamide[6]

Mechanism of Action

Phenamil's biological effects are multifaceted, stemming from its interaction with multiple molecular targets.

Epithelial Sodium Channel (ENaC) Inhibition

The primary and most well-characterized mechanism of phenamil is the blockade of the epithelial sodium channel (ENaC). ENaC is a crucial membrane protein for maintaining electrolyte and fluid balance in various tissues, including the airways and kidneys.[5][7] Phenamil acts as a direct, potent, and less reversible inhibitor of ENaC compared to amiloride.[1][2] This inhibition reduces sodium ion reabsorption, a key therapeutic target in conditions like cystic fibrosis where ENaC hyperactivity contributes to airway surface liquid depletion.[7] The methanesulfonate salt form is noted to facilitate strong ionic interactions with channel residues, leading to conformational changes that regulate sodium transport.[5]

ENaC_Inhibition cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) α β γ Cytosol Intracellular Cytosol ENaC->Cytosol Phenamil Phenamil Blockage Phenamil->Blockage Na_ion Na+ Na_ion->ENaC Influx Lumen Extracellular Lumen Lumen->Na_ion Blockage->ENaC Blocks Pore

Modulation of Other Ion Channels and Transporters

Beyond ENaC, phenamil interacts with other ion transport systems:

  • TRPP3 Inhibition: It is a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3) channel, inhibiting TRPP3-mediated calcium transport.[1][2]

  • Na+/Ca2+ Exchange: Some amiloride analogs, including phenamil, have been shown to inhibit the Na+/Ca2+ exchanger, which can contribute to positive inotropic effects in cardiovascular tissues.[3]

Activation of the BMP Signaling Pathway

A distinct and significant mechanism of phenamil is its ability to strongly activate the Bone Morphogenetic Protein (BMP) signaling pathway.[1][4] This action is not shared by all amiloride derivatives and positions phenamil as a valuable tool for studying and promoting osteogenesis. Phenamil induces the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[8][9] The reduction in Smurf1 protein levels stabilizes SMAD transcription factors (SMAD1/5/8), key transducers of BMP signaling, enhancing their activity and promoting the expression of osteogenic marker genes.[8][9] This synergistic effect with BMPs makes phenamil a promising candidate for bone repair applications.[4][10]

BMP_Signaling Phenamil Phenamil Trb3 Trb3 Expression Phenamil->Trb3 Induces Smurf1 Smurf1 Protein Trb3->Smurf1 Promotes Degradation SMAD SMAD1/5/8 Smurf1->SMAD Ubiquitinates for Degradation Nucleus Nucleus SMAD->Nucleus Translocates Gene_Expression Osteogenic Gene Expression Nucleus->Gene_Expression Activates

Quantitative Pharmacological Data

The potency of phenamil has been quantified across various experimental systems.

Target/SystemAssay TypeSpecies/Cell LineMetricValueReference
ENaC Electrophysiology-IC₅₀400 nM[1][2]
TRPP3 Ca²⁺ Uptake AssayOocytesIC₅₀140 nM (0.14 µM)[1][3]
Basal Short-Circuit Current Ussing ChamberHuman Bronchial EpitheliaIC₅₀75 nM[3]
Basal Short-Circuit Current Ussing ChamberOvine Bronchial EpitheliaIC₅₀116 nM[3]
KCl-induced Contractions Aortic Ring AssayRat (endothelium-denuded)EC₅₀6.76 µM[3]
Contractile Force Papillary Muscle AssayRat (right ventricle)EC₅₀16.98 µM[3]
MEL Cell Differentiation Plasma Clot AssayMurine ErythroleukemiaK₁/₂2.5-5.0 µM[11]
Binding Affinity Radioligand Binding ([³H]phenamil)Pig Kidney MembranesKₑ20 nM[12]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols involving phenamil.

ENaC Inhibition via Short-Circuit Current Measurement

This protocol assesses the inhibitory effect of phenamil on ion transport across an epithelial cell monolayer.

  • Cell Culture: Human or ovine bronchial epithelial cells are cultured on permeable supports until a confluent, high-resistance monolayer is formed.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating apical and basolateral chambers filled with appropriate physiological saline solutions, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, is continuously recorded.

  • Phenamil Application: After a stable baseline Isc is achieved, phenamil is added cumulatively to the apical chamber.

  • Data Analysis: The decrease in Isc following phenamil addition is measured. Dose-response curves are generated by plotting the percent inhibition of the basal Isc against the phenamil concentration to calculate the IC₅₀ value.[3]

TRPP3-Mediated Ca²⁺ Uptake Assay

This assay quantifies the inhibition of calcium transport by phenamil through the TRPP3 channel.

  • Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding for TRPP3 or with water (as a control).

  • Radiotracer Uptake: Oocytes are incubated in a solution containing a radioactive calcium isotope (⁴⁵Ca²⁺) in the presence of varying concentrations of this compound (e.g., 1 µM).[1]

  • Washing and Lysis: After incubation, oocytes are washed thoroughly to remove external radiotracer and then lysed.

  • Scintillation Counting: The amount of ⁴⁵Ca²⁺ taken up by the oocytes is measured using a scintillation counter.

  • Analysis: The inhibition of ⁴⁵Ca²⁺ uptake in TRPP3-expressing oocytes compared to controls is calculated to determine the IC₅₀ of phenamil for TRPP3.[1]

In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol evaluates the cooperative effect of phenamil and BMPs on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

  • Cell Seeding: M2-10B4 MSCs are seeded in culture plates.

  • Treatment: Cells are treated with an osteogenic medium containing BMPs (e.g., BMP-2) with or without phenamil (e.g., 10 µM). The medium is changed regularly for a period of several weeks (e.g., 4 weeks).[8]

  • Mineralization Staining (Von Kossa): After the treatment period, cells are fixed, and Von Kossa staining is performed to visualize mineralized matrix deposits (calcium phosphate), which appear as black nodules.

  • Gene Expression Analysis (RT-PCR): At various time points, RNA is extracted from treated cells. Real-time PCR is used to quantify the expression of osteogenic marker genes (e.g., ALP, Osteocalcin).

  • ALP Activity Assay: Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

  • Workflow Visualization:

Osteogenesis_Workflow cluster_prep Preparation cluster_treatment Treatment (4 Weeks) cluster_analysis Analysis Seed Seed Mesenchymal Stem Cells (MSCs) Treat Treat with Osteogenic Medium + BMP-2 +/- Phenamil Seed->Treat Stain Von Kossa Staining (Mineralization) Treat->Stain PCR RT-PCR for Osteogenic Genes Treat->PCR ALP ALP Activity Assay Treat->ALP

Applications in Research and Drug Development

Phenamil's distinct pharmacological profile makes it a valuable tool and potential therapeutic agent.

  • Cystic Fibrosis: As a potent ENaC blocker, phenamil is investigated for its potential to restore airway surface liquid in cystic fibrosis patients. However, like other amiloride analogs, its rapid clearance from the lungs has been a challenge for clinical development.[7][13]

  • Bone Regeneration: The unique ability of phenamil to synergistically enhance BMP-induced osteogenesis makes it a strong candidate for bone repair therapies.[8][10] It has been shown to promote bone healing in animal models of critical-sized bone defects when delivered with BMP-2.[4]

  • Pulmonary Hypertension: Studies in rat models have shown that phenamil can reduce chronic hypoxia-induced pulmonary hypertension and vascular remodeling, partly through its effects on the BMP signaling pathway.[1][3]

  • Research Tool: Phenamil serves as a standard laboratory tool for inhibiting ENaC and studying the physiological roles of this channel in various tissues. Its specific effect on the Trb3-Smurf1-SMAD axis also makes it useful for dissecting the regulation of BMP signaling.[9]

Conclusion

This compound is a powerful amiloride analog whose utility extends far beyond its function as a diuretic. Its high-potency inhibition of ENaC and its unique activation of the BMP signaling pathway provide a dual mechanism of action that is of significant interest to researchers in pulmonology, nephrology, and orthopedics. The quantitative data and experimental frameworks presented in this guide offer a foundation for professionals in drug discovery and biomedical research to further explore the therapeutic potential of this versatile small molecule. Continued investigation, particularly in developing strategies to overcome pharmacokinetic challenges like rapid clearance, will be crucial in translating the promising preclinical findings of phenamil into clinical applications.

References

Phenamil Methanesulfonate: A Novel Investigational Compound for Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Phenamil methanesulfonate, an amiloride derivative and epithelial sodium channel (ENaC) inhibitor, has emerged as a promising investigational compound for PH. Preclinical research indicates that phenamil attenuates pulmonary vascular remodeling through a novel mechanism involving the activation of the calcineurin-nuclear factor of activated T cells (NFAT) signaling pathway and enhancement of bone morphogenetic protein (BMP) signaling. This technical guide provides a comprehensive overview of the current research on phenamil for pulmonary hypertension, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction to Pulmonary Hypertension and the Role of Vascular Remodeling

Pulmonary hypertension is a complex multifactorial disease involving vasoconstriction, inflammation, and profound structural changes in the pulmonary vasculature, collectively termed vascular remodeling.[1] This remodeling process is characterized by the proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to thickening of the vessel walls, narrowing of the lumen, and increased pulmonary vascular resistance.[2][3] Several signaling pathways are implicated in the pathogenesis of PH, including the endothelin, nitric oxide, and prostacyclin pathways, which are the targets of current approved therapies.[4][5][6] However, the need for novel therapeutic approaches that can reverse or inhibit vascular remodeling remains a critical unmet need.

This compound: Mechanism of Action in Pulmonary Hypertension

Phenamil's therapeutic potential in pulmonary hypertension extends beyond its known role as an ENaC inhibitor. Research has elucidated a distinct signaling cascade through which phenamil exerts its beneficial effects on the pulmonary vasculature.

Activation of the Calcineurin-NFAT Pathway

Studies have demonstrated that phenamil elevates intracellular calcium concentrations in PASMCs.[7] This increase in calcium activates calcineurin, a calcium-calmodulin-dependent serine/threonine protein phosphatase. Activated calcineurin then dephosphorylates the nuclear factor of activated T cells (NFAT), enabling its translocation into the nucleus, where it functions as a transcription factor.[7]

Induction of Tribbles Homolog 3 (Trb3)

Once in the nucleus, activated NFAT promotes the transcription of the Trb3 gene.[7] Trb3 is a pseudokinase that has been shown to play a crucial role in regulating cell proliferation and differentiation. In the context of pulmonary hypertension, the induction of Trb3 is a key event in mediating the effects of phenamil.

Facilitation of Bone Morphogenetic Protein (BMP) Signaling

The BMP signaling pathway is critical for maintaining pulmonary vascular homeostasis and promoting a contractile, non-proliferative phenotype in PASMCs.[7][8] Mutations in the bone morphogenetic protein receptor type II (BMPR2) gene are a major cause of heritable pulmonary arterial hypertension.[8][9] Phenamil, through the induction of Trb3, facilitates the procontractile effects of BMP signaling.[7] This helps to counteract the proliferative and synthetic phenotype of PASMCs observed in pulmonary hypertension.

Phenamil_Signaling_Pathway cluster_extracellular Extracellular cluster_output Therapeutic Outcomes Phenamil Phenamil Methanesulfonate Ca2_increase Ca2_increase Phenamil->Ca2_increase Induces Attenuation Attenuation of Pulmonary Vascular Remodeling Calcineurin_active Calcineurin_active Ca2_increase->Calcineurin_active Activates NFAT_p NFAT_p Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT_n NFAT->NFAT_n Translocates to Trb3_gene Trb3_gene NFAT_n->Trb3_gene Activates Trb3_protein Trb3_protein Trb3_gene->Trb3_protein Leads to BMP_Signaling BMP_Signaling Trb3_protein->BMP_Signaling Facilitates Contractile_Phenotype Contractile_Phenotype BMP_Signaling->Contractile_Phenotype Promotes Contractile_Phenotype->Attenuation

Preclinical Evidence and Quantitative Data

Preclinical studies in animal models of pulmonary hypertension have provided evidence for the therapeutic potential of phenamil.

In Vivo Efficacy in Hypoxia-Induced Pulmonary Hypertension

In a rat model of hypoxia-induced pulmonary hypertension, phenamil administration has been shown to attenuate the development of the disease.[7] Key findings from these studies are summarized in the table below.

ParameterControl (Hypoxia)Phenamil-treated (Hypoxia)Reference
Right Ventricular Systolic Pressure (RVSP) Significantly elevatedAttenuated elevation[7]
Pulmonary Vascular Remodeling Significant medial thickeningReduced medial thickening[7]
Trb3 Expression (lung tissue) DecreasedRestored to normoxic levels[7]
Id3 Expression (lung tissue) DecreasedRestored to normoxic levels[7]

Note: Specific quantitative values were not available in the cited abstract. Researchers should refer to the full publication for detailed data.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for studying the effects of phenamil in pulmonary hypertension models.[7][10][11][12]

Hypoxia-Induced Pulmonary Hypertension Rat Model
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Hypoxia Induction: Animals are housed in a hypobaric chamber with a simulated altitude to achieve a fraction of inspired oxygen (FiO2) of 10% for a period of 3 to 4 weeks.[10]

  • Phenamil Administration: this compound is dissolved in an appropriate vehicle (e.g., saline) and administered daily via subcutaneous injection or osmotic mini-pumps at a specified dose.

  • Hemodynamic Measurements: At the end of the study period, rats are anesthetized, and right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Histological Analysis: Lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arterioles.

  • Gene and Protein Expression Analysis: Lung tissue homogenates are used for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as Trb3 and Id3. Western blotting is performed to assess the protein expression levels of key signaling molecules.

Experimental_Workflow_Hypoxia_Model start Start: Sprague-Dawley Rats hypoxia Induce Hypoxia (10% O₂) for 3-4 weeks start->hypoxia treatment Administer Phenamil or Vehicle (daily) hypoxia->treatment measurements Endpoint Measurements treatment->measurements hemo Hemodynamic Assessment (RVSP, mPAP) measurements->hemo histo Histological Analysis (Vascular Remodeling) measurements->histo molecular Gene & Protein Analysis (Trb3, Id3) measurements->molecular end End: Data Analysis hemo->end histo->end molecular->end

In Vitro Studies with Pulmonary Artery Smooth Muscle Cells (PASMCs)
  • Cell Culture: Primary human or rat PASMCs are isolated and cultured in appropriate growth media.

  • Phenamil Treatment: Cells are treated with varying concentrations of this compound for specified time periods.

  • Calcium Imaging: Intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fura-2 AM) and fluorescence microscopy.

  • Western Blotting: Protein lysates are collected to analyze the phosphorylation status of NFAT and the expression levels of Trb3 and other target proteins.

  • Gene Expression Analysis: RNA is extracted, and qRT-PCR is performed to quantify the mRNA levels of Trb3 and other genes of interest.

  • Cell Proliferation and Migration Assays: The effect of phenamil on PASMC proliferation (e.g., BrdU incorporation assay) and migration (e.g., transwell migration assay) is assessed.

Discussion and Future Directions

The preclinical data on this compound present a compelling case for its further investigation as a novel therapy for pulmonary hypertension. Its unique mechanism of action, which involves the restoration of BMP signaling through the calcineurin-NFAT-Trb3 axis, distinguishes it from currently available treatments that primarily target vasodilation.

Future research should focus on:

  • Dose-response studies: To determine the optimal therapeutic dose of phenamil and its therapeutic window.

  • Long-term efficacy and safety: To evaluate the sustained effects and potential side effects of chronic phenamil administration.

  • Combination therapies: To investigate the potential synergistic effects of phenamil with existing pulmonary hypertension therapies.

  • Clinical trials: To translate the promising preclinical findings into clinical studies in patients with pulmonary hypertension.

Conclusion

This compound represents a novel and promising investigational drug for the treatment of pulmonary hypertension. Its ability to attenuate vascular remodeling by activating a unique signaling pathway offers a new therapeutic avenue for this devastating disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of phenamil in pulmonary hypertension.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effect of Phenamil Methanesulfonate on Adipogenesis

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is a fundamental biological process with significant implications for metabolic health and disease. The master transcriptional regulator of this process is the nuclear receptor, Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] The identification of small molecules that can modulate adipogenesis is of great interest for both basic research and therapeutic development. This compound, an amiloride derivative, has been identified as a potent pro-adipogenic compound.[1][2] This technical guide provides a comprehensive overview of the effects of phenamil on adipogenesis, detailing its mechanism of action, summarizing key experimental data, and providing detailed experimental protocols.

Core Mechanism of Action

Phenamil promotes adipocyte differentiation by initiating a signaling cascade that culminates in the enhanced expression and activity of PPARγ.[1] Unlike many adipogenic agents, phenamil does not act as a direct ligand for PPARγ or its heterodimerization partner, the Retinoid X Receptor (RXR).[1] Instead, its mechanism is distinct and involves the induction of the transcription factor ETS variant 4 (ETV4).[1]

The proposed signaling pathway is as follows:

  • Phenamil Treatment : Preadipocytes are exposed to phenamil.

  • ETV4 Induction : Phenamil rapidly and acutely induces the expression of ETV4. This induction is specific, as other adipogenic compounds do not necessarily induce ETV4.[1]

  • Upstream Regulation of PPARγ : ETV4 acts upstream of PPARγ, enhancing its mRNA and protein expression.[1]

  • Adipogenic Cascade : The elevated levels of PPARγ then drive the expression of a suite of downstream target genes essential for the adipocyte phenotype, including lipid metabolism enzymes (e.g., aP2, CD36, LPL) and other key transcription factors like C/EBPα.[1][3]

Crucially, the adipogenic action of phenamil is independent of the Wnt/β-catenin signaling pathway, a known negative regulator of adipogenesis.[1][4][5] Furthermore, its effect is not mediated through its classical role as an inhibitor of the epithelial sodium channel (ENaC), as other ENaC-inhibiting amiloride derivatives do not promote adipogenesis, and the ENaC subunits are not expressed in the commonly used preadipocyte cell lines like 3T3-L1 and 3T3-F442A.[1]

Data Presentation: Quantitative Effects of Phenamil

The pro-adipogenic effects of phenamil have been quantified in various studies, primarily through the analysis of gene expression and lipid accumulation. The following tables summarize these findings.

Table 1: Effect of Phenamil on Adipogenic Gene Expression in Murine Preadipocytes (3T3-F442A)

GeneTreatmentFold Induction (mRNA level)Cell LineReference
ETV4 10 µM Phenamil (6h)~3.53T3-F442A[1]
ETV5 10 µM Phenamil (6h)~2.53T3-F442A[1]
PPARγ 10 µM Phenamil (24h)~3.03T3-F442A[1]
aP2 10 µM Phenamil (6 days)Significant Increase3T3-F442A[1]
Adiponectin 10 µM Phenamil (6 days)Significant Increase3T3-F442A[1]

Note: Data are approximated from graphical representations in the cited literature. "Significant Increase" indicates a statistically significant rise reported in the study, where specific fold-change was not provided.

Table 2: Effect of Phenamil on Adipogenic Gene Expression in Hen Preadipocytes

GeneTreatment ConditionRelative mRNA ExpressionReference
PPARγ2 DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
DMIOA + 30 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
C/EBPα DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
DMIOA + 30 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
C/EBPβ DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
DMIOA + 30 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
FABP4 DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
DMIOA + 30 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
LPL DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
DMIOA + 30 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
ETV4 & ETV5 DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]
DMIOA + 30 µM PhenamilHigher than DMIOA alone (P < 0.05)[6][7]

DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid. This cocktail is a standard adipogenic inducer.[6][7]

Table 3: Comparison of Amiloride Derivatives on Adipogenesis in 3T3-F442A Cells

Compound (10 µM)Adipogenic Effect (Lipid Accumulation)Induction of PPARγ mRNAReference
Phenamil Strong InductionYes[1]
Amiloride No EffectNo[1]
Benzamil No EffectNo[1]
Dimethyl Amiloride (DMA) No EffectNo[1]

Mandatory Visualizations

phenamil_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Phenamil Phenamil Methanesulfonate ETV4 ETV4 Expression (Induction) Phenamil->ETV4 PPARg PPARγ Expression (Upregulation) ETV4->PPARg Acts Upstream Adipogenic_Genes Adipogenic Target Genes (aP2, CD36, Adiponectin, C/EBPα) PPARg->Adipogenic_Genes Activates Adipogenesis Adipocyte Differentiation Adipogenic_Genes->Adipogenesis

Caption: Signaling pathway of phenamil-induced adipogenesis.

experimental_workflow cluster_setup Experiment Setup Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1) Induction 2. Induce Differentiation (DMI Cocktail + Phenamil) Preadipocytes->Induction Staining 3a. Lipid Accumulation (Oil Red O Staining) Induction->Staining qPCR 3b. Gene Expression (qRT-PCR for ETV4, PPARγ) Induction->qPCR Western 3c. Protein Levels (Western Blot for PPARγ) Induction->Western

Caption: Workflow for assessing phenamil's effect on adipogenesis.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments cited in the literature.

Cell Culture and Adipocyte Differentiation

This protocol is based on the differentiation of 3T3-L1 or 3T3-F442A preadipocytes.[1][8]

  • Materials:

    • 3T3-L1 or 3T3-F442A preadipocytes

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% Bovine Calf Serum (BCS)

    • Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM Dexamethasone, and 1.7 µM Insulin.

    • Differentiation Medium II: DMEM with 10% FBS and 1.7 µM Insulin.

    • This compound (Sigma-Aldrich, #P203) dissolved in DMSO.

  • Procedure:

    • Plating: Plate preadipocytes in the desired format (e.g., 6-well or 12-well plates) and grow to confluence in DMEM with 10% BCS. Maintain cells for an additional 2 days post-confluence.

    • Induction: On Day 0, replace the medium with Differentiation Medium I (DMI) containing the desired concentration of phenamil (e.g., 10 µM) or vehicle control (DMSO).

    • Maturation: On Day 2, replace the medium with Differentiation Medium II containing phenamil or vehicle.

    • Maintenance: From Day 4 onwards, replace the medium every 2 days with Differentiation Medium II containing phenamil or vehicle.

    • Harvesting: Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 6 and Day 8.

Oil Red O Staining for Lipid Accumulation

This method visualizes the intracellular lipid droplets characteristic of mature adipocytes.[9]

  • Materials:

    • Oil Red O stock solution (0.3 g Oil Red O in 100 ml 99% isopropanol).

    • Oil Red O working solution (6 parts stock solution, 4 parts distilled water; filtered).

    • Phosphate-Buffered Saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS.

  • Procedure:

    • Fixation: Wash differentiated cells twice with PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.

    • Washing: Wash the fixed cells twice with PBS.

    • Staining: Add the Oil Red O working solution to each well, ensuring full coverage, and incubate for 20-30 minutes at room temperature.

    • Destaining: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

    • Visualization: Visualize the red-stained lipid droplets using light microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~510 nm.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of target genes.[1]

  • Materials:

    • RNA extraction kit (e.g., RNeasy, Qiagen).

    • cDNA synthesis kit (e.g., iScript, Bio-Rad).

    • SYBR Green PCR master mix.

    • Gene-specific primers (e.g., for ETV4, PPARγ, aP2, and a housekeeping gene like 36B4 or GAPDH).

  • Procedure:

    • RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA.

    • PCR Amplification: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blotting for Protein Analysis

This technique is used to detect and quantify the protein levels of key adipogenic factors.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-PPARγ, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

    • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion

This compound serves as a valuable chemical tool for investigating the molecular underpinnings of adipogenesis. Its unique mechanism of action, which involves the induction of ETV4 upstream of the master regulator PPARγ, distinguishes it from classical PPARγ agonists and other adipogenic agents.[1] The data clearly demonstrate its efficacy in promoting adipocyte differentiation across different cell models. The detailed protocols provided herein offer a robust framework for researchers to further explore the phenamil-induced adipogenic pathway and to identify novel regulatory nodes in fat cell development. This knowledge is critical for advancing our understanding of metabolic health and for the potential development of new therapeutic strategies targeting adipose tissue.

References

Phenamil Methanesulfonate and Osteoblastic Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of phenamil methanesulfonate, a small molecule amiloride derivative, and its significant role in promoting osteoblastic differentiation and bone mineralization. It consolidates key findings on its mechanism of action, presents quantitative data from seminal studies, details relevant experimental protocols, and explores its therapeutic potential in bone regeneration.

Core Mechanism of Action: Potentiation of BMP Signaling

Phenamil's primary osteogenic effect stems from its ability to enhance the Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in bone formation.[1][2] It does not act as a direct BMP agonist but rather as a modulator that amplifies the downstream effects of BMPs.[1] The mechanism is centered on the regulation of SMAD proteins, the key transcription factors in BMP signaling.[1][3]

The established pathway is as follows:

  • Induction of Trb3: Phenamil treatment induces the expression of Tribbles homolog 3 (Trb3).[1][2]

  • Degradation of Smurf1: Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMADs for destruction.[1][3]

  • SMAD Stabilization: By reducing Smurf1 levels, phenamil stabilizes the BMP signal transducers (SMAD1/5/8), leading to their accumulation.[1][4]

  • Enhanced Gene Transcription: Increased levels of stabilized SMADs result in greater translocation to the nucleus and enhanced transcription of osteogenic target genes, such as Runx2, Osterix, and Alkaline Phosphatase (ALP).[1][5]

This mechanism explains the observed synergistic or additive effects when phenamil is co-administered with BMPs like BMP-2, BMP-7, and BMP-9.[1][6][7] Phenamil essentially lowers the threshold for BMP-induced signaling, making cells more responsive to osteogenic cues.

phenamil_bmp_pathway cluster_nucleus BMP BMPs (BMP-2, BMP-7, BMP-9) BMP_Receptor BMP Receptor BMP->BMP_Receptor SMAD SMAD (1/5/8) BMP_Receptor->SMAD Activates Phenamil Phenamil Trb3 Trb3 Phenamil->Trb3 Induces Expression Smurf1 Smurf1 Trb3->Smurf1 Promotes Degradation Smurf1->SMAD Targets for Degradation Osteogenic_Genes Osteogenic Gene Expression (Runx2, Osterix, ALP, OCN) SMAD->Osteogenic_Genes Promotes Transcription Differentiation Osteoblastic Differentiation & Mineralization Osteogenic_Genes->Differentiation

Caption: Phenamil's potentiation of the BMP/SMAD signaling pathway.

Quantitative Data on Osteogenic Effects

Phenamil, alone and in combination with BMPs, has been shown to quantitatively increase the expression of key osteogenic markers and enhance mineralization in various cell types.

Table 1: Effect of Phenamil on Osteogenic Gene Expression

Gene MarkerCell TypeTreatmentFold Increase vs. ControlCitation
ALP M2-10B4 MSCs10 µM Phenamil~4.0x[1]
Runx2 M2-10B4 MSCs10 µM Phenamil~2.5x[1]
Osterix M2-10B4 MSCs10 µM Phenamil~3.0x[1]
Osteocalcin (OCN) M2-10B4 MSCs10 µM Phenamil~3.5x[1]
Runx2 Adipose-Derived Stem Cells (ASCs)20 µM Phenamil + Noggin shRNA3.8x[8]
Osterix Adipose-Derived Stem Cells (ASCs)20 µM Phenamil + Noggin shRNA33.8x[8]
Id1 (BMP Target) M2-10B4 MSCs10 µM Phenamil + BMP2Additive Effect[1]

Table 2: Effect of Phenamil on Biochemical Markers of Osteogenesis

AssayCell Type / ModelTreatmentOutcomeCitation
ALP Activity M2-10B4 MSCs10 µM Phenamil + BMP7Synergistic Stimulation[1]
45Ca Incorporation M2-10B4 MSCs10 µM Phenamil + BMP7Synergistic Stimulation[1]
Calcium Content Human Amniotic Epithelial Cells (hAECs)BMP-9 + Phenamil1.1 ± 0.2 mg/dl (vs. 0.7 ± 0.1 mg/dl in control)[6]
ALP Activity hAECsBMP-9 + PhenamilSignificantly higher than BMP-9 alone[6]
Bone Regeneration Mouse Calvarial DefectPhenamil + BMP-2 ScaffoldSignificantly promoted regeneration vs. either alone[7]

Experimental Protocols

The following are synthesized methodologies for key experiments used to evaluate the osteogenic potential of phenamil.

3.1. Cell Culture and Osteogenic Differentiation

  • Cell Lines: Mouse mesenchymal stem cells (M2-10B4, C3H 10T1/2), adipose-derived stem cells (ASCs), or pre-osteoblastic cells (MC3T3-E1) are commonly used.[1][8][9]

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/ml penicillin, 100 U/ml streptomycin).[1]

  • Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic agents: 50 µg/ml ascorbic acid and 3-10 mM β-glycerophosphate.[1][6]

  • Treatment: Phenamil is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic medium, typically at a final concentration of 5-20 µM.[1][8] For combination studies, BMPs (e.g., BMP-2, BMP-7) are added at concentrations around 100 ng/ml.[1]

  • Duration: Cultures are maintained for periods ranging from 3 days (for early gene expression) to 21-28 days (for mineralization assays).[1][9]

3.2. Alkaline Phosphatase (ALP) Activity and Staining

ALP is an early marker of osteoblast differentiation.[10]

  • Staining: After 3-7 days of treatment, cells are fixed (e.g., with 4% paraformaldehyde), washed with PBS, and incubated with a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). The development of a purple/blue color indicates ALP activity.[11]

  • Quantitative Assay: Cell lysates are prepared after 3-4 days of treatment. ALP activity is measured colorimetrically using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and activity is typically normalized to total protein content.[1]

3.3. Mineralization Assays

These assays detect the formation of a mineralized extracellular matrix, a hallmark of mature osteoblasts.

  • Von Kossa Staining: After 21-28 days, cells are fixed and incubated with a silver nitrate solution under UV light. The silver replaces calcium in phosphate deposits, appearing as black/brown nodules.[1]

  • 45Ca Incorporation Assay: During the final 24-48 hours of a 14-21 day culture, radioactive 45Ca is added to the medium. After incubation, the cells are washed extensively, and the incorporated radioactivity in the extracellular matrix is measured using a scintillation counter.[1]

3.4. Gene Expression Analysis (Real-Time Quantitative PCR)

  • RNA Extraction: Total RNA is extracted from cells at desired time points (e.g., 3 or 6 days) using a commercial kit (e.g., RNeasy, Stratagene).[1]

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

  • qPCR: Real-time PCR is performed using a system like the 7900HT Fast (Applied Biosystems) with SYBR Green dye.[1] Gene expression is quantified relative to a housekeeping gene (e.g., 36B4). Key target genes include ALP, Runx2, Osterix, Osteocalcin (OCN), and Id1.[1]

3.5. Western Blot for Protein Analysis

This technique is used to quantify protein levels of key signaling molecules.

  • Lysate Preparation: Cells are treated (e.g., for 3 days with phenamil) and then lysed to extract total protein.[1]

  • Electrophoresis & Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Trb3, Smurf1, SMAD1/5/8) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][3]

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

experimental_workflow cluster_treatments Treatment Groups cluster_assays Assays at Different Timepoints start Seed Mesenchymal Stem Cells (e.g., M2-10B4) induce Induce Osteogenic Differentiation (Ascorbic Acid, β-Glycerophosphate) start->induce control Vehicle Control induce->control phenamil Phenamil (10 µM) induce->phenamil bmp BMP (100 ng/ml) induce->bmp combo Phenamil + BMP induce->combo qpcr Day 3-6: Real-Time qPCR (Runx2, ALP, OCN) control->qpcr western Day 3: Western Blot (Trb3, Smurf1, SMAD) control->western alp Day 4-7: ALP Activity Assay & Staining control->alp mineral Day 14-28: Mineralization Assay (Von Kossa, 45Ca) control->mineral phenamil->qpcr phenamil->western phenamil->alp phenamil->mineral bmp->qpcr bmp->western bmp->alp bmp->mineral combo->qpcr combo->western combo->alp combo->mineral

Caption: A typical experimental workflow to assess phenamil's osteogenic effects.

Therapeutic Implications and Future Directions

The ability of phenamil to enhance bone formation presents a promising therapeutic strategy for bone repair and regeneration.[2][12]

  • Adjunct Therapy: Phenamil's greatest potential may lie in its use as an adjunct to existing therapies, particularly with BMPs. By amplifying the effect of BMP-2 or BMP-9, it could allow for significantly lower doses of these expensive and potent growth factors, potentially reducing costs and mitigating side effects like inflammation and ectopic bone formation.[4][7]

  • Small Molecule Advantage: As a small molecule, phenamil offers advantages over protein-based therapeutics, including lower manufacturing costs, greater stability, and the ability to be incorporated into various delivery scaffolds for sustained local release.[4][9][13]

  • Addressing Challenges: While highly effective at promoting osteogenesis, some in vitro studies have noted that phenamil can also induce adipogenesis, a potential concern.[13] Future research is focused on mitigating this effect. One promising approach is the use of biomimetic, mineralized scaffolds that provide a microenvironment that preferentially directs phenamil-induced differentiation toward the osteoblastic lineage while suppressing the adipogenic pathway.[11][13]

Conclusion

This compound is a potent small-molecule inducer of osteoblastic differentiation. Its well-defined mechanism of action, centered on the potentiation of the BMP/SMAD signaling pathway via Trb3 induction and Smurf1 inhibition, makes it a valuable tool for bone regeneration research. Quantitative studies consistently demonstrate its ability to increase osteogenic gene expression and matrix mineralization, particularly in synergy with BMPs. With continued research into optimized delivery systems and scaffold technologies to refine its lineage-specific effects, phenamil stands as a promising candidate for developing more efficient and cost-effective strategies for treating bone defects and diseases.

References

An In-depth Technical Guide to the Core Biochemical and Physical Properties of Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamil methanesulfonate, a potent analog of the diuretic amiloride, is a multifaceted small molecule with significant inhibitory effects on ion channels and profound influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used to characterize it. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Physical and Chemical Properties

This compound is a yellow, crystalline solid. While a specific melting point and pKa have not been reported in publicly available literature, extensive data exists regarding its other physical and chemical characteristics.

PropertyValueSource(s)
Chemical Name 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate[1]
Molecular Formula C₁₂H₁₂ClN₇O・CH₃SO₃H[1]
Molecular Weight 401.83 g/mol [2]
CAS Number 1161-94-0[2]
Appearance Yellow solid[2]
Solubility - DMSO: ≥5 mg/mL (with warming)- 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 2.5 mg/mL- DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL- H₂O: Insoluble- 0.1 M HCl: Insoluble[2]
Storage Temperature 2-8°C[2]
SMILES String CS(O)(=O)=O.Nc1nc(N)c(nc1Cl)C(=O)NC(=N)Nc2ccccc2[2]
InChI Key MHPIZTURFVSLTJ-UHFFFAOYSA-N[2]

Biochemical Properties and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its potent inhibition of specific ion channels and its ability to modulate critical signaling pathways involved in cellular differentiation and tissue remodeling.

Ion Channel Inhibition

Phenamil is a well-characterized inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[3][4]

Phenamil is a more potent and less reversible blocker of ENaC than its parent compound, amiloride.[3] This inhibition of sodium influx across epithelial membranes is a key mechanism in its potential therapeutic applications, particularly in cystic fibrosis, where ENaC hyperactivity contributes to airway surface liquid depletion.[5]

TargetIC₅₀Cell/SystemSource(s)
ENaC400 nMNot specified[3][4]
Basal Short-Circuit Current (Human Bronchial Epithelia)75 nMHuman Bronchial Epithelial Cells
Basal Short-Circuit Current (Ovine Bronchial Epithelia)116 nMOvine Bronchial Epithelial Cells

Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel.[3] This inhibition has been demonstrated to affect calcium transport.[3]

TargetIC₅₀Cell/SystemSource(s)
TRPP3-mediated Ca²⁺ transport140 nMCa²⁺ uptake assay[3]
TRPP3-mediated Ca²⁺-activated currents0.14 µM (140 nM)Xenopus laevis oocytes[6]
Modulation of Signaling Pathways

Beyond ion channel blockade, this compound has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway and is implicated in the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7]

Phenamil promotes bone repair and osteogenesis by strongly activating the BMP signaling pathway.[7] Mechanistic studies have revealed that phenamil induces the expression of Tribbles homolog 3 (Trb3). Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an antagonist of BMP signaling. The reduction in Smurf1 levels leads to the stabilization of SMAD1/5/8, which can then translocate to the nucleus and activate the transcription of BMP target genes.[7][8]

BMP_Signaling_Pathway cluster_nucleus Nucleus phenamil Phenamil methanesulfonate trb3 Trb3 gene expression phenamil->trb3 induces smurf1 Smurf1 trb3->smurf1 promotes degradation of smad SMAD1/5/8 smurf1->smad ubiquitinates for degradation nucleus Nucleus smad->nucleus translocates to bmp_target_genes BMP Target Gene Transcription osteogenesis Osteogenesis & Bone Repair bmp_target_genes->osteogenesis Differentiation_Workflow msc Mesenchymal Stem Cell preadipocyte Preadipocyte msc->preadipocyte osteoblast Osteoblast msc->osteoblast phenamil Phenamil methanesulfonate phenamil->osteoblast promotes in M2 cells adipocyte Adipocyte phenamil->adipocyte promotes in 3T3-L1 cells preadipocyte->adipocyte differentiation

References

Methodological & Application

Phenamil Methanesulfonate: Solubility, Preparation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Phenamil methanesulfonate, a derivative of the diuretic amiloride, is a potent inhibitor of the epithelial sodium channel (ENaC) and a modulator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Its utility in research spans from studies on cystic fibrosis and pulmonary hypertension to investigations into bone regeneration.[1][4][5] This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for its preparation, and an overview of its mechanism of action.

Solubility Data

The solubility of this compound varies significantly across different solvents. It is generally more soluble in organic solvents like DMSO and is sparingly soluble in aqueous buffers.[6] The following table summarizes the available quantitative solubility data for easy reference.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~1 mg/mL[6], ≥5 mg/mL (with warming), >20 mg/mL[7]Warming can increase the solubility in DMSO.
Dimethylformamide (DMF)~0.1 mg/mL[6]Should be purged with an inert gas.[6]
WaterInsoluble
0.1 M HClInsoluble
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[6]Prepared by first dissolving in DMSO, then diluting with PBS.[6] It is recommended not to store the aqueous solution for more than one day.[6]
45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin2.5 mg/mL[8]
Formulation (DMSO, PEG300, Tween-80, Saline)≥ 2.5 mg/mL[1]A clear solution can be achieved with this specific formulation protocol.

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media.

  • Materials:

    • This compound salt (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Warming device (e.g., water bath or heat block), if necessary

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • If the compound does not fully dissolve, gentle warming (e.g., to 37°C) can be applied to aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[1]

G Workflow for High-Concentration DMSO Stock Preparation A Weigh this compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Warm Gently (if needed) C->D E Aliquot into Tubes C->E D->C F Store at -20°C or -80°C E->F

DMSO Stock Preparation Workflow

2. Preparation of Aqueous Working Solutions from DMSO Stock

For most cell-based assays, a working solution in an aqueous buffer is required. Due to the low aqueous solubility of this compound, a dilution from a DMSO stock is the recommended method.[6]

  • Materials:

    • This compound stock solution in DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

    • Sterile tubes

  • Procedure:

    • Thaw the DMSO stock solution of this compound.

    • For a 1:1 DMSO:PBS solution, dilute the DMSO stock with an equal volume of PBS (pH 7.2).[6] For example, to prepare 1 mL of a 0.5 mg/mL solution, add 500 µL of a 1 mg/mL DMSO stock to 500 µL of PBS.

    • Vortex immediately and thoroughly to ensure proper mixing and prevent precipitation.

    • Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[6]

3. Formulation for In Vivo Studies

For animal studies, a specific formulation may be required to achieve higher concentrations and maintain solubility.

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a 2.5 mg/mL final concentration): [1]

    • To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Mix the final solution until it is clear. This protocol should yield a clear solution of at least 2.5 mg/mL.[1]

Mechanism of Action: BMP Signaling Pathway Activation

Phenamil has been identified as a small molecule that can activate the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for osteoblast differentiation and bone formation.[9][10] The mechanism involves the induction of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smurf1, an E3 ubiquitin ligase that targets SMAD proteins for degradation. By inhibiting Smurf1, phenamil treatment results in the stabilization of BMP signaling transducers SMAD1, SMAD5, and SMAD8.[9][11] This enhancement of BMP signaling promotes the expression of osteogenic genes and subsequent mineralization.[2][9]

G Phenamil's Mechanism in BMP Signaling cluster_cell Cell Phenamil Phenamil Trb3 Trb3 Induction Phenamil->Trb3 Smurf1 Smurf1 Downregulation Trb3->Smurf1 SMADs SMAD1/5/8 Stabilization Smurf1->SMADs Degradation Osteogenesis Osteogenic Gene Expression & Mineralization SMADs->Osteogenesis

Phenamil's Role in BMP Signaling

References

Application Notes and Protocols: Phenamil Methanesulfonate Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of phenamil methanesulfonate stock solutions, a critical step for ensuring reproducibility and accuracy in research and drug development applications. This compound is a potent epithelial sodium channel (ENaC) blocker and is also an inhibitor of the transient receptor potential polycystin-L (TRPP3) channel.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data related to the solubility and recommended storage of this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)≥5 mg/mL[1][2]Warming may be required.[1][2]
DMSOApproximately 1 mg/mL[3]Purge with an inert gas.[3]
Dimethyl formamide (DMF)Approximately 0.1 mg/mL[3]Purge with an inert gas.[3]
1:1 DMSO:PBS (pH 7.2)Approximately 0.5 mg/mL[3]Prepare by first dissolving in DMSO.[3]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin2.5 mg/mL[1][2]
WaterInsoluble[1][2]
0.1 M HClInsoluble[1][2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Crystalline Solid-20°C[3]≥4 years[3]
Crystalline Solid2-8°CNot specifiedKeep tightly closed and dry.
Stock Solution in Solvent-80°C6 months[4]Stored under nitrogen.[4]
Stock Solution in Solvent-20°C1 month[4]Stored under nitrogen.[4]
Aqueous SolutionNot RecommendedNot more than one day[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.

  • Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 401.8 g/mol ), weigh out 4.018 mg.

  • Dissolution:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[1][2]

  • Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[3]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C as per the recommendations in Table 2.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Equilibrate This compound to Room Temperature weigh Weigh Phenamil Methanesulfonate Powder start->weigh dissolve Dissolve in Anhydrous DMSO with Vortexing weigh->dissolve purge Optional: Purge with Inert Gas (Nitrogen) dissolve->purge aliquot Aliquot into Sterile, Amber Vials purge->aliquot store_short Short-term Storage -20°C for 1 month aliquot->store_short Short-term store_long Long-term Storage -80°C for 6 months aliquot->store_long Long-term

Caption: Workflow for the preparation and storage of this compound stock solution.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the preparation of a working solution from a DMSO stock solution. This compound is sparingly soluble in aqueous buffers.[3]

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile conical tubes or appropriate vessels

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw the frozen DMSO stock solution at room temperature.

  • Dilution:

    • For maximum solubility, first, dissolve the this compound in DMSO and then dilute with the aqueous buffer of choice.[3]

    • Add the desired volume of the aqueous buffer to a sterile tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to ensure rapid mixing and prevent precipitation.

    • Note: The final concentration of DMSO in the working solution should be kept as low as possible and a vehicle control should be used in experiments.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

Signaling Pathways and Experimental Workflows

The proper preparation of this compound solutions is the initial step in various experimental workflows. For instance, in studies investigating its effect on the epithelial sodium channel (ENaC), a typical workflow would involve cell culture, treatment with the prepared this compound working solution, and subsequent functional assays.

G Experimental Workflow for ENaC Inhibition Assay cluster_workflow Workflow cell_culture Cell Culture (e.g., epithelial cells) prepare_solution Prepare Phenamil Methanesulfonate Working Solution (Protocol 2) cell_culture->prepare_solution treatment Treat Cells with Working Solution prepare_solution->treatment assay Perform Functional Assay (e.g., Ussing chamber, patch clamp) treatment->assay data_analysis Data Analysis assay->data_analysis

Caption: A generalized experimental workflow for studying ENaC inhibition.

Disclaimer: These protocols are intended for research use only by qualified personnel. Always consult the specific product data sheet from your supplier for the most accurate and up-to-date information. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for In Vitro ENaC Blockade Using Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate is a potent and specific inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium reabsorption in various epithelial tissues.[1][2] As a more potent and less reversible analog of amiloride, phenamil serves as a valuable tool for in vitro research into ENaC function and its role in various physiological and pathophysiological processes, including cystic fibrosis, hypertension, and renal disorders.[3][4][5] These application notes provide detailed protocols and quantitative data for the effective use of this compound in in vitro ENaC blocking experiments.

Data Presentation

Quantitative Data Summary

The inhibitory potency of this compound on ENaC is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system, cell type, and specific conditions.

ParameterValueCell Type/SystemExperimental ConditionReference
IC50400 nMNot specifiedGeneral ENaC blocking activity[3][4][5]
IC5075 nMHuman bronchial epithelial cellsBasal short-circuit current[3]
IC50116 nMOvine bronchial epithelial cellsBasal short-circuit current[3]
IC50200 nMMutant Tg737° rpk CD PC monolayersNot specified[6]
IC50140 nMOocytes expressing TRPP3TRPP3-mediated Ca2+ transport[3][4]

Note: Phenamil also exhibits inhibitory activity against other channels, such as the transient receptor potential polycystin-3 (TRPP3) channel, which should be considered in experimental design and data interpretation.[3][4]

Experimental Protocols

In Vitro ENaC Blockade in Polarized Epithelial Cells using Ussing Chamber Electrophysiology

This protocol describes the measurement of ENaC activity via short-circuit current (Isc) in polarized epithelial cells (e.g., human bronchial or renal collecting duct cells) and its inhibition by this compound.

Materials:

  • This compound salt (CAS 1161-94-0)

  • Polarized epithelial cells cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Serological pipettes

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance (TER) is formed.

  • Preparation of Phenamil Stock Solution:

    • This compound is sparingly soluble in aqueous solutions but soluble in DMSO.[7]

    • Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

    • Store the stock solution in aliquots at -20°C for up to one month.[4]

  • Ussing Chamber Setup:

    • Equilibrate the Ussing chamber with pre-warmed Ringer's solution at 37°C and bubble with 95% O2/5% CO2.

    • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Measurement of Basal Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.

    • Allow the baseline Isc to stabilize. This current is largely attributable to active ion transport, with a significant portion mediated by ENaC in many epithelial cell types.

  • Application of this compound:

    • Prepare serial dilutions of this compound from the stock solution in pre-warmed Ringer's solution to achieve the desired final concentrations.

    • Add the phenamil solution to the apical side of the monolayer. Start with the lowest concentration and proceed to higher concentrations in a cumulative manner.

    • Record the change in Isc after each addition until a new steady-state is reached. The decrease in Isc represents the inhibition of ENaC-mediated sodium transport.

  • Data Analysis:

    • Calculate the percentage of inhibition of the amiloride-sensitive Isc for each phenamil concentration. The amiloride-sensitive current is determined by adding a saturating concentration of amiloride (e.g., 10 µM) at the end of the experiment to block all ENaC activity.

    • Plot the percentage of inhibition against the logarithm of the phenamil concentration to generate a dose-response curve.

    • Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Polarized Epithelial Cells ussing_setup Mount Cells in Ussing Chamber cell_culture->ussing_setup stock_prep Prepare Phenamil Stock Solution (DMSO) add_phenamil Apical Addition of Phenamil (Cumulative Doses) stock_prep->add_phenamil measure_basal Measure Basal Short-Circuit Current (Isc) ussing_setup->measure_basal measure_basal->add_phenamil record_isc Record Isc Inhibition add_phenamil->record_isc dose_response Generate Dose-Response Curve record_isc->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Caption: Experimental workflow for in vitro ENaC blockade using this compound.

Signaling Pathway of ENaC and Inhibition by Phenamil

enac_pathway cluster_membrane Apical Membrane cluster_intracellular Intracellular Signaling ENaC ENaC (α, β, γ subunits) ENaC_ub ENaC Ubiquitination & Degradation ENaC->ENaC_ub Na_in Na+ Influx Phenamil Phenamil Methanesulfonate Phenamil->ENaC blocks Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR activates SGK1 SGK1 MR->SGK1 upregulates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates & inhibits Nedd4_2->ENaC_ub promotes Extracellular_Na Extracellular Na+ Extracellular_Na->Na_in via ENaC

Caption: Simplified signaling pathway of ENaC regulation and its inhibition by phenamil.

Concluding Remarks

This compound is a powerful pharmacological tool for the in vitro investigation of ENaC. Its high potency and specificity make it suitable for a range of applications, from basic physiological studies to high-throughput screening in drug discovery. Careful consideration of its solubility and potential off-target effects is crucial for robust and reproducible experimental outcomes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of ENaC-mediated ion transport.

References

Application Notes and Protocols: Phenamil Methanesulfonate in 3T3 Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate, an analog of the diuretic amiloride, has been identified as a potent small molecule that modulates the differentiation of 3T3 preadipocyte cell lines, such as 3T3-L1 and 3T3-F442A.[1] This compound serves as a valuable tool for studying the molecular mechanisms of adipogenesis and for screening potential therapeutic agents targeting metabolic diseases. Phenamil promotes adipocyte differentiation by inducing the expression of the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Its mechanism of action involves the upstream induction of the transcription factor ETS variant 4 (ETV4), which subsequently enhances PPARγ expression and initiates the cascade of adipogenic gene expression.[1] These application notes provide detailed protocols and supporting data for utilizing this compound in 3T3 cell differentiation assays.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on adipogenic gene expression in 3T3-F442A preadipocytes.

GeneTreatmentFold Change in Expression (relative to control)Cell LineDuration of Treatment
PPARγ10 µM Phenamil~3.53T3-F442A6 days
aP210 µM Phenamil~63T3-F442A6 days
Adiponectin10 µM Phenamil~4.53T3-F442A6 days

Data is estimated from graphical representations in the cited literature and presented to illustrate the magnitude of the effect.[2]

Signaling Pathway of Phenamil-Induced Adipogenesis

The diagram below illustrates the proposed signaling cascade initiated by this compound in 3T3 preadipocytes, leading to adipogenesis.

phenamil_pathway phenamil Phenamil Methanesulfonate ETV4 ETV4 Expression (Increased) phenamil->ETV4 PPARg PPARγ Expression (Increased) ETV4->PPARg Adipogenic_Genes Adipogenic Target Genes (aP2, CD36, Adiponectin, C/EBPα) PPARg->Adipogenic_Genes Adipogenesis Adipocyte Differentiation Adipogenic_Genes->Adipogenesis

Caption: Signaling pathway of phenamil-induced adipogenesis.

Experimental Protocols

Materials
  • 3T3-L1 or 3T3-F442A preadipocytes

  • This compound (Sigma-Aldrich, #P203 or equivalent)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Oil Red O staining solution

  • Phosphate-Buffered Saline (PBS)

  • Formalin

  • Isopropanol

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)

Protocol 1: Differentiation of 3T3-L1 Preadipocytes with this compound

This protocol describes the induction of adipogenesis in 3T3-L1 cells in the presence of phenamil.

Experimental Workflow Diagram

experimental_workflow cluster_culture Cell Culture and Induction cluster_maintenance Differentiation Maintenance cluster_analysis Analysis start Seed 3T3-L1 cells confluency Grow to confluency (2 days post-confluency) start->confluency induction Day 0: Induce differentiation with DMI + Phenamil (10 µM) or Vehicle confluency->induction day2 Day 2: Change to Insulin Media + Phenamil or Vehicle induction->day2 day4 Day 4: Change to 10% FBS/DMEM + Phenamil or Vehicle day2->day4 day6_8 Day 6-8: Continue feeding every 2 days day4->day6_8 analysis Day 8-12: Harvest cells for analysis (Oil Red O, qRT-PCR) day6_8->analysis

Caption: Workflow for 3T3-L1 differentiation with phenamil.

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

    • Seed cells in the desired culture plates (e.g., 6-well plates for staining and RNA analysis) and grow to confluence.

    • Maintain the cells in a post-confluent state for 2 days before initiating differentiation.

  • Initiation of Differentiation (Day 0):

    • Prepare Differentiation Medium I: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin (DMI cocktail).

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Aspirate the culture medium and replace it with Differentiation Medium I. For the experimental group, add phenamil to a final concentration of 10 µM. For the control group, add an equivalent volume of the vehicle.

  • Maturation Phase (Day 2):

    • Prepare Differentiation Medium II: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.

    • Aspirate the medium from Day 0 and replace it with Differentiation Medium II, again supplemented with either 10 µM phenamil or vehicle.

  • Maintenance Phase (Day 4 onwards):

    • Prepare Maintenance Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • From Day 4 onwards, replace the medium every 2 days with Maintenance Medium containing either 10 µM phenamil or vehicle.

    • Differentiation is typically assessed between Day 8 and Day 12.

Protocol 2: Assessment of Adipocyte Differentiation

A. Oil Red O Staining for Lipid Accumulation:

  • Wash the differentiated cells twice with PBS.

  • Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Add Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.

  • Aspirate the staining solution and wash the cells with water 3-4 times until the water runs clear.

  • Visualize and photograph the stained lipid droplets using a microscope.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • On the desired day of harvest, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.

  • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the isolated RNA.

  • Perform qRT-PCR using primers specific for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4 (aP2), Adipoq).

  • Normalize the expression of the target genes to a suitable housekeeping gene (e.g., Actb, Gapdh).

  • Calculate the relative fold change in gene expression in phenamil-treated cells compared to vehicle-treated controls.

Conclusion

This compound is a reliable and effective small molecule for inducing adipogenesis in 3T3 cell lines. The protocols outlined above provide a framework for investigating its pro-adipogenic effects and for studying the underlying molecular pathways. The use of phenamil, in conjunction with standard differentiation cocktails, can enhance the differentiation process and provide a robust model for adipocyte biology and drug discovery.

References

Application Notes and Protocols for the Use of Phenamil Methanesulfonate in In Vivo Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate is a potent and specific inhibitor of the epithelial sodium channel (ENaC), demonstrating greater potency and less reversibility than its analog, amiloride. ENaC plays a crucial role in sodium reabsorption in the kidneys and other tissues, making it a key regulator of sodium balance, blood volume, and consequently, blood pressure. Dysregulation of ENaC activity is implicated in the pathophysiology of certain forms of hypertension. These application notes provide a comprehensive overview of the use of this compound in in vivo rodent models of hypertension, including detailed experimental protocols and data presentation. While current in vivo data primarily focuses on pulmonary hypertension, this guide also outlines protocols for investigating its effects in common systemic hypertension models.

Mechanism of Action

Phenamil exerts its antihypertensive effects by blocking ENaC, primarily in the distal nephron of the kidney. This inhibition reduces sodium reabsorption from the filtrate back into the circulation. The decreased sodium retention leads to a mild diuretic effect and a reduction in extracellular fluid volume, which in turn lowers blood pressure. Emerging evidence also suggests a role for ENaC in the vasculature and immune cells, where its inhibition may contribute to vasodilation and reduced inflammation, further impacting blood pressure regulation.

Signaling Pathway of ENaC in Hypertension

ENaC_Hypertension_Pathway cluster_collecting_duct Collecting Duct Principal Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds ENaC_active Active ENaC MR->ENaC_active upregulates expression ENaC_inactive Inactive ENaC ENaC_inactive->ENaC_active activation Na_in ENaC_active->Na_in Na_reabsorption Increased Na+ Reabsorption Na_out Na_reabsorption->Na_out Na_in->Na_reabsorption Blood_Pressure Increased Blood Pressure Na_out->Blood_Pressure leads to K_secretion K+ Secretion ROMK ROMK ROMK->K_secretion NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_out Phenamil Phenamil Methanesulfonate Phenamil->ENaC_active blocks

Caption: ENaC-mediated sodium reabsorption in the kidney leading to hypertension.

Data Presentation

This compound in Chronic Hypoxia-Induced Pulmonary Artery Hypertension (PAH) in Rats

The following table summarizes the quantitative data from a study investigating the effect of this compound in a rat model of chronic hypoxia-induced pulmonary artery hypertension (PAH)[1].

Animal ModelTreatment GroupDose (mg/kg/day)Route of AdministrationDurationKey Findings
Sprague-Dawley RatsControl (Normoxia)VehicleSubcutaneous Infusion21 daysBaseline physiological parameters
Sprague-Dawley RatsHypoxia + VehicleVehicleSubcutaneous Infusion21 daysIncreased pulmonary artery pressure and vascular remodeling
Sprague-Dawley RatsHypoxia + Phenamil15Subcutaneous Infusion21 daysReduced hypoxia-induced PAH and vascular remodeling. Decreased lung mRNA levels of SMA, SM22, Id3, and Trb3.
Sprague-Dawley RatsHypoxia + Phenamil30Subcutaneous Infusion21 daysSimilar effects to the 15 mg/kg dose, with a potential dose-dependent response.

Experimental Protocols

Rodent Models of Hypertension

A variety of rodent models are available to study hypertension, each with distinct characteristics. The choice of model depends on the specific research question.

  • Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension. Hypertension develops spontaneously without any specific intervention[2].

  • Dahl Salt-Sensitive (DSS) Rat: A genetic model that develops hypertension when fed a high-salt diet, modeling salt-sensitive hypertension in humans[3][4].

  • L-NAME-Induced Hypertension: A pharmacological model where hypertension is induced by administering Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. This leads to reduced nitric oxide production and subsequent vasoconstriction[5][6].

Preparation and Administration of this compound

Solubility: this compound is sparingly soluble in water and 0.1 M HCl. It is soluble in DMSO (≥5 mg/mL with warming) and 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (2.5 mg/mL). For in vivo studies, it is crucial to prepare a sterile and biocompatible formulation.

Protocol for Subcutaneous Infusion: This protocol is based on the study of phenamil in a PAH rat model[1].

  • Preparation of Phenamil Solution: Based on the required dose and infusion rate, dissolve this compound in a suitable vehicle (e.g., sterile saline with a solubilizing agent like cyclodextrin, or DMSO followed by dilution). Ensure the final concentration is appropriate for the infusion pump and animal size.

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and sterilize the skin on the back, between the scapulae.

  • Pump Implantation: Make a small incision and create a subcutaneous pocket. Implant a pre-filled osmotic minipump connected to a catheter.

  • Catheter Placement: Tunnel the catheter subcutaneously to the desired delivery site.

  • Closure: Close the incision with sutures or surgical staples.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of distress.

Blood Pressure Measurement

Accurate blood pressure measurement is critical for assessing the efficacy of antihypertensive agents.

a) Tail-Cuff Plethysmography (Non-invasive):

  • Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.

  • Warming: Warm the rat's tail to a temperature of 32-34°C to detect the tail artery pulse. This can be achieved using a warming chamber or a heat lamp.

  • Measurement: Place the tail cuff and a pulse sensor on the rat's tail. Inflate the cuff to occlude blood flow and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Collection: Obtain multiple readings for each animal and average them to get a reliable measurement.

b) Radiotelemetry (Invasive - Gold Standard):

  • Transmitter Implantation: This is a surgical procedure requiring anesthesia. A pressure-sensing catheter is implanted into the abdominal aorta or carotid artery, and the transmitter body is placed in the abdominal cavity or a subcutaneous pocket.

  • Recovery: Allow the animal to recover from surgery for at least one week before starting blood pressure recordings.

  • Data Acquisition: The implanted transmitter continuously measures and transmits blood pressure and heart rate data to a receiver placed under the animal's cage. This allows for 24/7 monitoring of conscious, freely moving animals.

  • Data Analysis: The collected data can be analyzed to determine mean arterial pressure, systolic and diastolic pressure, and heart rate over various time periods.

Experimental Workflow for a Pre-clinical Study

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis & Outcome Animal_Model Select Rodent Model (e.g., SHR, DSS, L-NAME) Acclimatization Acclimatize Animals Animal_Model->Acclimatization BP_Measurement Choose BP Measurement (Tail-Cuff or Telemetry) Baseline_BP Measure Baseline BP BP_Measurement->Baseline_BP Drug_Prep Prepare Phenamil Formulation Treatment_Admin Administer Treatment Drug_Prep->Treatment_Admin Acclimatization->Baseline_BP Hypertension_Induction Induce Hypertension (if applicable, e.g., high-salt diet for DSS) Baseline_BP->Hypertension_Induction Treatment_Groups Randomize into Groups (Vehicle, Phenamil Doses) Hypertension_Induction->Treatment_Groups Treatment_Groups->Treatment_Admin Monitor_BP Monitor BP Throughout Study Treatment_Admin->Monitor_BP Tissue_Harvest Harvest Tissues for Biomarker Analysis Treatment_Admin->Tissue_Harvest Data_Collection Collect Final BP Data Monitor_BP->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Tissue_Harvest->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: A typical experimental workflow for evaluating phenamil in rodent hypertension.

Proposed Study Designs for Systemic Hypertension Models

Spontaneously Hypertensive Rat (SHR) Model
  • Animals: Male or female SHRs, with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • Treatment: Begin treatment at an age when hypertension is developing (e.g., 6-8 weeks) and continue for a specified duration (e.g., 4-8 weeks).

  • Dosing: Based on the PAH study, subcutaneous infusion of 15 and 30 mg/kg/day of this compound could be investigated.

  • Endpoints: Weekly blood pressure measurement, final organ weight (heart, kidneys), and histological analysis of cardiovascular and renal tissues.

Dahl Salt-Sensitive (DSS) Rat Model
  • Animals: Male or female DSS rats.

  • Diet: After a baseline period on a low-salt diet (e.g., 0.3% NaCl), induce hypertension by switching to a high-salt diet (e.g., 4-8% NaCl).

  • Treatment: Administer this compound concurrently with the high-salt diet.

  • Dosing: Similar to the SHR model, investigate subcutaneous infusion of 15 and 30 mg/kg/day.

  • Endpoints: Regular blood pressure monitoring, measurement of urinary sodium excretion and protein levels, and assessment of renal and cardiac hypertrophy and fibrosis.

L-NAME-Induced Hypertension Model
  • Animals: Normotensive rats (e.g., Wistar, Sprague-Dawley).

  • Induction: Administer L-NAME in the drinking water (e.g., 40 mg/kg/day) for several weeks to induce hypertension[5][7].

  • Treatment: Co-administer this compound with L-NAME.

  • Dosing: Subcutaneous infusion of 15 and 30 mg/kg/day.

  • Endpoints: Blood pressure measurement, assessment of vascular reactivity in isolated arteries (e.g., aorta, mesenteric arteries), and measurement of markers of oxidative stress and endothelial dysfunction.

Conclusion

This compound is a promising pharmacological tool for investigating the role of ENaC in hypertension. The provided protocols offer a framework for its application in various in vivo rodent models. While its efficacy in a pulmonary hypertension model has been demonstrated, further research is needed to elucidate its effects in systemic hypertension models. The detailed methodologies presented here should facilitate the design and execution of such studies, contributing to a better understanding of ENaC inhibition as a therapeutic strategy for hypertension.

References

Application Notes and Protocols: Phenamil Methanesulfonate for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate is a potent analog of the diuretic amiloride, known for its activity as an epithelial sodium channel (ENaC) blocker and as a modulator of the bone morphogenetic protein (BMP) signaling pathway. These properties make it a valuable tool in preclinical research for a variety of applications, including the study of cystic fibrosis, pulmonary hypertension, and bone regeneration. Proper reconstitution and administration of this compound are critical for obtaining reliable and reproducible results in animal studies. These application notes provide detailed protocols and supporting data for the use of this compound in a research setting.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of dosing solutions for animal studies. The following table summarizes its solubility in various solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)≥5 mg/mLWarming may be required to achieve higher concentrations.[1]
45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin2.5 mg/mLA suitable vehicle for increasing aqueous solubility.[1]
WaterInsolubleDirect dissolution in aqueous buffers is not recommended.[1]
0.1 M HClInsoluble
In Vivo Studies with this compound

The table below provides a summary of dosages and administration routes from published animal studies.

Animal ModelApplicationRoute of AdministrationDosageReference
RatPulmonary HypertensionSubcutaneous infusion15 or 30 mg/kg/dayChan et al., 2011
RatBone RegenerationLocal delivery via scaffold10 µM released from scaffoldLee et al., 2013
MouseOsteoblast DifferentiationIn vitro10 µMPark et al., 2009[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Infusion in Rats (Based on Pulmonary Hypertension Studies)

This protocol is adapted from methodologies used in studies investigating the effect of phenamil on pulmonary hypertension in rats.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Osmotic minipumps

Procedure:

  • Stock Solution Preparation (in 100% DMSO):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Gently warm the solution if necessary to ensure complete dissolution.

  • Working Solution Preparation:

    • Based on the desired final concentration for infusion and the infusion rate of the osmotic minipump, calculate the required dilution of the DMSO stock solution.

    • Important: The final concentration of DMSO in the administered solution should be kept to a minimum to avoid toxicity. A final concentration of 10% DMSO or less is generally recommended.

    • Dilute the DMSO stock solution with sterile saline or PBS to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.

    • Vortex the solution gently to ensure it is homogenous.

  • Osmotic Minipump Loading:

    • Following the manufacturer's instructions, aseptically fill the osmotic minipumps with the prepared this compound working solution.

    • Prime the pumps as per the manufacturer's protocol before surgical implantation.

  • Surgical Implantation:

    • Surgically implant the filled osmotic minipumps subcutaneously in the dorsal region of the rat under appropriate anesthesia and aseptic conditions.

Protocol 2: Preparation of this compound for In Vitro Bone Regeneration Studies

This protocol is suitable for cell culture experiments investigating the osteogenic potential of phenamil.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes

Procedure:

  • Stock Solution Preparation (in 100% DMSO):

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (e.g., 10 µM).[4]

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Mix the medium thoroughly by gentle pipetting.

  • Cell Treatment:

    • Replace the existing medium in the cell culture plates with the freshly prepared phenamil-containing medium.

    • Incubate the cells under standard conditions (37°C, 5% CO2).

Mandatory Visualizations

Signaling Pathway of Phenamil in Osteoblast Differentiation

phenamil_bmp_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenamil Phenamil Trb3 Trb3 Phenamil->Trb3 induces expression BMP BMP BMPR BMP Receptor BMP->BMPR binds SMAD SMAD BMPR->SMAD phosphorylates Smurf1 Smurf1 Smurf1->SMAD promotes degradation SMAD_n SMAD SMAD->SMAD_n translocates Trb3->Smurf1 inhibits Gene Osteogenic Gene Expression SMAD_n->Gene activates

Caption: Phenamil enhances BMP signaling by inducing Trb3, which inhibits Smurf1-mediated degradation of SMAD proteins.

Experimental Workflow for In Vivo Subcutaneous Administration

experimental_workflow A 1. Prepare Stock Solution (Phenamil in 100% DMSO) B 2. Prepare Working Solution (Dilute with Saline/PBS) A->B C 3. Load Osmotic Minipumps B->C D 4. Surgically Implant Pumps (Subcutaneous) C->D E 5. Monitor Animal and Collect Data D->E

Caption: Workflow for preparing and administering this compound via subcutaneous infusion in animal models.

References

Application Notes and Protocols: Phenamil Methanesulfonate in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenamil methanesulfonate in nanoparticle-based drug delivery systems, with a primary focus on its application in bone regeneration. The protocols detailed below are based on current research and provide a framework for the formulation, characterization, and in vitro evaluation of phenamil-loaded nanoparticles.

Introduction

Phenamil, an amiloride analog, is a potent inhibitor of the epithelial sodium channel (ENaC).[1][2] More recently, it has been identified as a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical pathway in osteogenesis.[3][4][5] This dual functionality makes it a promising therapeutic agent. However, its delivery can be optimized to enhance its therapeutic efficacy and target specificity. Nanoparticle-based drug delivery systems offer a promising approach to improve the bioavailability, provide sustained release, and target the delivery of phenamil to specific tissues.[6]

This document outlines the application of this compound-loaded nanoparticles, particularly mesoporous bioglass nanoparticles (MBNs), in promoting osteogenic differentiation for bone repair and regeneration.

Signaling Pathway: Phenamil's Role in BMP Activation

Phenamil enhances the BMP signaling pathway, which is crucial for bone formation. It upregulates the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). Smurf1 is a negative regulator of the BMP pathway that targets SMAD proteins for degradation. By reducing Smurf1 levels, phenamil treatment leads to the stabilization and increased levels of BMP signal transducers SMAD1/5/8, thereby potentiating the osteogenic effects of BMPs.[3][4][7]

BMP_Signaling_Pathway Phenamil Phenamil Methanesulfonate Nanoparticle Mesoporous Bioglass Nanoparticle Phenamil->Nanoparticle loaded into Trb3 Trb3 (Tribbles homolog 3) Phenamil->Trb3 upregulates Nanoparticle->Phenamil releases Smurf1 Smurf1 Trb3->Smurf1 promotes degradation of SMADs SMAD1/5/8 Smurf1->SMADs degrades Nucleus Nucleus SMADs->Nucleus translocates to BMP_Receptor BMP Receptor BMP_Receptor->SMADs phosphorylates BMP BMP BMP->BMP_Receptor Osteogenesis Osteogenesis (Bone Formation) Nucleus->Osteogenesis promotes gene expression for

Phenamil-mediated BMP signaling activation.

Quantitative Data Summary

The following tables summarize the physicochemical properties and drug release kinetics of phenamil-loaded mesoporous bioglass nanoparticles based on available research.

Table 1: Physicochemical Characterization of Phenamil-Loaded Nanoparticles

ParameterValueMethodReference
Nanoparticle TypeStrontium-doped Mesoporous Bioglass Nanoparticles (Sr-MBN)Sol-gel processing[3]
Composition85% SiO₂, 10% CaO, 5% SrOSol-gel processing[3]
Pore Size~6 nmN/A[3]
Phenamil Loading~30% (w/w)N/A[3]

Table 2: In Vitro Phenamil Release Profile

Time PointCumulative Release (%)Release MediumReference
Up to 7 daysSlow and sustained releaseN/A[3]

Note: Detailed quantitative data on nanoparticle size, zeta potential, and a more granular release profile are limited in the current literature.

Experimental Protocols

Protocol for Synthesis of Mesoporous Bioglass Nanoparticles (MBNs)

This protocol is adapted from the sol-gel method for synthesizing mesoporous bioactive glass nanoparticles.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Strontium chloride hexahydrate (SrCl₂·6H₂O) (for Sr-doped MBNs)

  • Cetyltrimethylammonium bromide (CTAB)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Deionized water

Procedure:

  • Surfactant Solution Preparation: Dissolve CTAB in a mixture of deionized water and ethanol with vigorous stirring.

  • Addition of Catalyst: Add ammonium hydroxide to the surfactant solution and continue stirring.

  • Precursor Addition: Add TEOS, calcium nitrate, and strontium chloride (if applicable) to the solution under continuous stirring.

  • Reaction: Allow the reaction to proceed for several hours at room temperature to form the nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation and wash them with deionized water and ethanol to remove residual reactants.

  • Surfactant Removal: Remove the CTAB template by calcination at a high temperature (e.g., 600°C) for several hours.

Protocol for Loading this compound into MBNs

This protocol is based on the passive loading of small molecule drugs into mesoporous nanoparticles.

Materials:

  • Synthesized MBNs

  • This compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Phenamil Solution: Prepare a concentrated solution of this compound in ethanol.

  • Incubation: Disperse the MBNs in the phenamil solution.

  • Stirring: Stir the mixture at room temperature for 24 hours to allow for the diffusion of phenamil into the mesopores of the nanoparticles.

  • Collection and Washing: Collect the phenamil-loaded MBNs by centrifugation.

  • Drying: Dry the phenamil-loaded MBNs under vacuum.

Protocol for Characterization of Phenamil-Loaded MBNs

1. Particle Size and Morphology:

  • Technique: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

  • Procedure: Disperse a small amount of the nanoparticle powder in ethanol, drop-cast onto a TEM grid or SEM stub, and allow to dry before imaging.

2. Surface Area and Pore Size:

  • Technique: Nitrogen adsorption-desorption analysis (BET for surface area, BJH for pore size distribution).

  • Procedure: Outgas the nanoparticle sample under vacuum before analysis.

3. Drug Loading Efficiency:

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the phenamil-loaded nanoparticles from the loading solution by centrifugation.

    • Measure the concentration of free phenamil in the supernatant.

    • Calculate the amount of phenamil loaded into the nanoparticles by subtracting the amount of free phenamil from the initial amount.

    • Loading Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100.

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Mass of nanoparticles) x 100.

Protocol for In Vitro Drug Release Study

Procedure:

  • Disperse a known amount of phenamil-loaded MBNs in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubate the dispersion at 37°C with constant shaking.

  • At predetermined time intervals, collect aliquots of the release medium.

  • Replace the collected volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of phenamil in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Protocol for In Vitro Osteogenic Differentiation Assay

This protocol outlines the evaluation of phenamil-loaded nanoparticles on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

Materials:

  • Mesenchymal Stem Cells (e.g., from bone marrow or adipose tissue)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Osteogenic differentiation medium (culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Phenamil-loaded nanoparticles

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding: Seed MSCs in multi-well plates and culture until they reach confluence.

  • Induction of Differentiation: Replace the culture medium with osteogenic differentiation medium containing different concentrations of phenamil-loaded nanoparticles. Include control groups (osteogenic medium alone, medium with empty nanoparticles).

  • Culture: Culture the cells for 7-21 days, changing the medium every 2-3 days.

  • ALP Activity Assay: At an early time point (e.g., day 7 or 14), lyse the cells and measure the ALP activity according to the manufacturer's instructions. Normalize the activity to the total protein content.

  • Alizarin Red S Staining: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, an indicator of matrix mineralization.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for developing and testing phenamil-loaded nanoparticles and the logical relationship of their application in bone regeneration.

Experimental_Workflow cluster_Formulation Nanoparticle Formulation cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro Biological Evaluation cluster_Analysis Data Analysis & Conclusion NP_Synth Nanoparticle Synthesis Drug_Loading Phenamil Loading NP_Synth->Drug_Loading Size_Morph Size & Morphology (TEM/SEM) Drug_Loading->Size_Morph Surface_Pore Surface Area & Pore Size (BET/BJH) Drug_Loading->Surface_Pore Loading_Eff Loading Efficiency (UV-Vis/HPLC) Drug_Loading->Loading_Eff Release In Vitro Release Study Drug_Loading->Release Cell_Culture Mesenchymal Stem Cell Culture Release->Cell_Culture Diff_Assay Osteogenic Differentiation Assay Cell_Culture->Diff_Assay ALP_Assay ALP Activity Measurement Diff_Assay->ALP_Assay Mineral_Stain Mineralization Staining Diff_Assay->Mineral_Stain Data_Analysis Data Analysis ALP_Assay->Data_Analysis Mineral_Stain->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for phenamil nanoparticles.

Logical_Relationship Phenamil Phenamil Methanesulfonate Delivery_System Targeted & Sustained Delivery System Phenamil->Delivery_System encapsulated in Nanocarrier Nanoparticle (e.g., MBN) Nanocarrier->Delivery_System forms BMP_Activation Enhanced BMP Signaling Delivery_System->BMP_Activation leads to Osteogenic_Diff Increased Osteogenic Differentiation BMP_Activation->Osteogenic_Diff results in Bone_Regen Accelerated Bone Regeneration Osteogenic_Diff->Bone_Regen promotes

References

Application Notes and Protocols for Electrophysiology Patch Clamp Studies Using Phenamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing phenamil in electrophysiology patch clamp experiments, with a primary focus on its interaction with the epithelial sodium channel (ENaC). This document includes detailed protocols, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.

Introduction to Phenamil

Phenamil, an analog of amiloride, is a potent and less reversible blocker of the epithelial sodium channel (ENaC) with an IC50 of 400 nM.[1] ENaC is a crucial ion channel involved in sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[2][3] Dysregulation of ENaC activity is implicated in several diseases, such as Liddle's syndrome and cystic fibrosis, making it a significant target for drug development.[2][3] Phenamil is also a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel, with an IC50 of 140 nM.[1] Furthermore, it has been shown to promote bone repair by activating the BMP signaling pathway.[1][4]

Data Presentation: Quantitative Effects of Phenamil and Amiloride on ENaC

The following tables summarize the known quantitative data for phenamil and its parent compound, amiloride, on ENaC. These values provide a baseline for experimental design and data comparison.

Table 1: Inhibitory Concentrations of Phenamil and Amiloride on Ion Channels

CompoundTarget Ion ChannelIC50 / KiCell Type / Expression SystemReference
PhenamilENaC400 nM (IC50)Not Specified[1]
PhenamilTRPP3140 nM (IC50)Not Specified[1]
AmiloriderENaC20 nM (Ki) at -103 mVMDCK cells[1]

Table 2: Kinetic Parameters of Amiloride Block on ENaC at -60 mV

ParameterValueExperimental ConditionsReference
On-rate (k_on)80.8 ± 5.1 µM⁻¹s⁻¹Dual-microelectrode voltage-clamp in Xenopus oocytes[5]
Off-rate (k_off)15.4 ± 4.2 s⁻¹Dual-microelectrode voltage-clamp in Xenopus oocytes[5]
Half-maximal blocker concentration (K_mic)0.19 µMDual-microelectrode voltage-clamp in Xenopus oocytes[5]

Experimental Protocols

This section provides detailed protocols for preparing phenamil solutions and conducting whole-cell patch clamp experiments to study its effects on ENaC.

Protocol 1: Preparation of Phenamil Stock and Working Solutions

Phenamil is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[6] It is sparingly soluble in aqueous buffers.[6]

Materials:

  • Phenamil methanesulfonate (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Extracellular (bath) solution

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • This compound has a formula weight of 401.8 g/mol .[6] To prepare a 10 mM stock solution, dissolve 4.018 mg of phenamil in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][5]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the phenamil stock solution.

    • Prepare working solutions by diluting the stock solution in the extracellular (bath) solution to the desired final concentrations (e.g., ranging from 1 nM to 10 µM to generate a dose-response curve).

    • It is recommended to first dissolve the DMSO stock in the aqueous buffer of choice; for example, a 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml.[6]

    • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells and ion channels.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration phenamil working solution.

    • Aqueous solutions of phenamil are not stable and should be used within the same day.[5][6]

Protocol 2: Whole-Cell Patch Clamp Recording of ENaC Currents

This protocol describes the whole-cell voltage-clamp technique to measure macroscopic ENaC currents in a suitable cell line (e.g., HEK293 or MDCK cells stably expressing αβγ-ENaC).[1][7]

Materials and Equipment:

  • Patch clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550B, pClamp software)[6]

  • Inverted microscope with micromanipulators

  • Vibration isolation table

  • Perfusion system for drug application

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and microforge

  • Cells expressing ENaC

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Phenamil working solutions and vehicle control

Solutions:

Solution TypeComposition (in mM)pHOsmolarityReference(s)
Extracellular (Bath) 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES7.4~310 mOsm[6]
Intracellular (Pipette) 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP7.4~290 mOsm[6]
Alternative Intracellular115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES7.2~270 mOsm[8]

Procedure:

  • Cell Preparation: Plate cells expressing ENaC on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[7]

  • Experimental Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.[3][7] Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[3][7]

  • Whole-Cell Configuration: After establishing a stable gigaseal, apply brief, gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[3][7] Compensate for whole-cell capacitance and series resistance.[6]

  • Recording Baseline ENaC Current:

    • Clamp the cell at a holding potential of +40 mV.[6]

    • Apply a voltage ramp protocol from +60 mV to -100 mV over 500 ms to record the baseline current-voltage (I-V) relationship.[6]

    • Alternatively, use a voltage-step protocol, stepping the membrane potential from a holding potential of +37 mV to a range of test potentials (e.g., -140 mV to +80 mV in 20 mV increments for 400 ms each).[1]

  • Application of Phenamil:

    • Perfuse the recording chamber with the vehicle control solution and record the current for a stable baseline.

    • Apply different concentrations of phenamil working solutions using the perfusion system. Allow sufficient time for the drug effect to reach a steady state at each concentration.

    • Record the ENaC current at each concentration using the same voltage protocol as in the baseline recording.

  • Data Analysis:

    • To determine the amiloride/phenamil-sensitive current, at the end of the experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to block all ENaC currents.[1] The difference between the total current and the current in the presence of amiloride represents the ENaC-mediated current.

    • Construct a dose-response curve by plotting the percentage of inhibition of the ENaC current as a function of the phenamil concentration and fit the data with the Hill equation to determine the IC50.

    • Analyze the effect of phenamil on the I-V relationship of ENaC.

    • If studying kinetics, analyze the time course of the block at different phenamil concentrations and voltages to determine on- and off-rates.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in ENaC regulation and the general workflow of a patch clamp experiment.

ENaC_Regulation_Pathway cluster_membrane Apical Membrane cluster_signaling Intracellular Signaling ENaC ENaC (α,β,γ) Ub Ubiquitin ENaC->Ub SGK1 SGK1 Nedd4_2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4_2 phosphorylates & inhibits Nedd4_2->ENaC Proteasome Proteasomal Degradation Ub->Proteasome leads to PIP2 PIP2 PIP2->ENaC stabilizes gating PIP3 PIP3 PIP3->ENaC enhances activity Aldosterone Aldosterone Aldosterone->SGK1 stimulates transcription

Caption: Signaling pathway of ENaC regulation.

Patch_Clamp_Workflow A 1. Cell Plating (ENaC-expressing cells) B 2. Pipette Fabrication & Filling C 3. Seal Formation (Gigaseal) B->C D 4. Whole-Cell Configuration C->D E 5. Baseline Recording (Voltage Clamp) D->E F 6. Phenamil Application (Perfusion) E->F G 7. Data Acquisition F->G H 8. Data Analysis (I-V curve, IC50) G->H

Caption: Experimental workflow for patch clamp analysis.

Phenamil_Action_Logic Phenamil Phenamil Application ENaC Epithelial Sodium Channel (ENaC) Phenamil->ENaC blocks Na_current Decreased Na+ Influx ENaC->Na_current leads to Cell_response Altered Cellular Function (e.g., reduced Na+ reabsorption) Na_current->Cell_response results in

Caption: Logical flow of phenamil's action on ENaC.

References

Application Notes and Protocols: Phenamil Methanesulfonate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate, an analog of the diuretic amiloride, has emerged as a potent small molecule modulator of cellular differentiation pathways, making it a valuable tool in high-throughput screening (HTS) for drug discovery. Primarily recognized as an epithelial sodium channel (ENaC) blocker, its utility in HTS extends to its ability to potently activate the Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in osteogenesis. This document provides detailed application notes and protocols for the use of this compound in HTS assays, with a focus on screening for modulators of osteogenic differentiation.

Mechanism of Action in Osteogenesis

Phenamil promotes osteogenesis by amplifying the BMP signaling cascade. Its mechanism involves the induction of Tribbles homolog 3 (Trb3), a protein that subsequently facilitates the degradation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8) for proteasomal degradation. By reducing Smurf1 levels, phenamil treatment leads to the stabilization and accumulation of SMADs. These stabilized SMADs can then translocate to the nucleus, where they act as transcription factors to upregulate the expression of osteogenic marker genes, such as alkaline phosphatase (ALP), Runx2, and Osterix, ultimately leading to osteoblast differentiation and mineralization.[1][2]

Signaling Pathway Diagram

phenamil_bmp_pathway phenamil Phenamil Methanesulfonate trb3 Trb3 (Tribbles homolog 3) Induction phenamil->trb3 Upregulates smurf1 Smurf1 (Smad Ubiquitin Regulatory Factor 1) trb3->smurf1 Promotes Degradation smads SMAD1/5/8 smurf1->smads Ubiquitination & Degradation nucleus Nucleus smads->nucleus Translocation osteogenesis Osteogenic Gene Expression (e.g., ALP, Runx2) nucleus->osteogenesis Upregulates

Caption: Phenamil's mechanism of action in the BMP signaling pathway.

Application in High-Throughput Screening

This compound is an ideal positive control for HTS assays aimed at identifying novel compounds that promote osteogenic differentiation. Its robust and well-characterized pro-osteogenic activity allows for the development of reliable and reproducible screening assays. The most common HTS application for phenamil is in cell-based assays measuring alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.

Quantitative Data

While specific EC50 values and Z'-factors for this compound from large-scale HTS campaigns are not widely published, data from in vitro dose-response studies provide valuable guidance for its use as a positive control.

ParameterValueCell LineAssay Type
Effective Concentration5 - 20 µMAdipose-Derived Stem CellsAlkaline Phosphatase Activity
Standard Concentration10 µMMC3T3-E1 osteoblast-like cellsAlkaline Phosphatase Activity & Mineralization

Note: The optimal concentration of this compound for use as a positive control should be determined empirically for each specific cell line and assay condition to ensure a robust and reproducible signal window.

High-Throughput Screening Protocol: Osteogenic Differentiation Assay

This protocol outlines a general procedure for a 384-well plate-based HTS assay to identify small molecule inducers of osteogenic differentiation, using phenamil as a positive control.

Experimental Workflow Diagram

hts_workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Signal Detection cluster_analysis Data Analysis cell_seeding Seed Mesenchymal Stem Cells (e.g., MC3T3-E1) in 384-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_addition Add Test Compounds, Phenamil (Positive Control), & DMSO (Negative Control) incubation1->compound_addition incubation2 Incubate for 72-96 hours compound_addition->incubation2 lysis Lyse Cells incubation2->lysis alp_substrate Add Alkaline Phosphatase (ALP) Substrate lysis->alp_substrate read_plate Measure Signal (Colorimetric or Luminescent) alp_substrate->read_plate z_factor Calculate Z'-Factor read_plate->z_factor hit_id Identify 'Hits' Based on Signal Threshold z_factor->hit_id

Caption: A typical workflow for an HTS osteogenic differentiation assay.

Materials and Reagents
  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Basal growth medium (e.g., alpha-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic induction medium (basal medium supplemented with ascorbic acid and β-glycerophosphate)

  • This compound (positive control)

  • DMSO (vehicle control)

  • Test compound library

  • Cell lysis buffer

  • Alkaline phosphatase (ALP) substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assay or a chemiluminescent substrate for enhanced sensitivity)

  • 384-well clear or white-walled, clear-bottom tissue culture-treated plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of absorbance or luminescence detection

Experimental Protocol
  • Cell Seeding:

    • Culture and expand MSCs or MC3T3-E1 cells in basal growth medium.

    • Trypsinize and resuspend cells to a final concentration that will result in 70-80% confluency at the time of assay readout.

    • Using an automated dispenser or multichannel pipette, seed the cells into 384-well plates.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate containing your test library, this compound (e.g., at a final concentration of 10 µM), and DMSO.

    • Remove the growth medium from the cell plates and replace it with osteogenic induction medium.

    • Transfer the compounds from the compound plate to the cell plate using a liquid handler.

    • Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Alkaline Phosphatase Activity Measurement:

    • Remove the culture medium from the wells.

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

    • Add the ALP substrate to each well.

    • Incubate the plates at room temperature or 37°C for the time recommended by the substrate manufacturer, allowing for color or light development.

    • Measure the absorbance (for colorimetric assays) or luminescence (for chemiluminescent assays) using a microplate reader.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality and robustness of the assay using the signals from the positive (phenamil) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Normalize the data from the test compounds to the controls.

    • Identify "hits" as compounds that produce a signal above a predetermined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Conclusion

This compound serves as a valuable and reliable positive control in high-throughput screening assays for the discovery of novel osteogenic compounds. Its well-defined mechanism of action through the BMP signaling pathway provides a strong basis for assay development and validation. The provided protocols and application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their HTS campaigns to accelerate the identification of new therapeutics for bone regeneration and related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Phenamil Methanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of phenamil methanesulfonate solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound solid and its stock solutions?

A1: Proper storage is crucial to maintain the stability of this compound. For the solid, crystalline form, storage at -20°C is recommended, which should ensure stability for at least four years.[1] Stock solutions, typically prepared in organic solvents like DMSO, have different storage requirements. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] When storing solutions, especially at -20°C, it is advisable to do so under an inert nitrogen atmosphere.[2]

Q2: What are the best solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] The solubility in DMSO is approximately 1 mg/mL, and in dimethylformamide, it is about 0.1 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] The solid compound is insoluble in water and 0.1 M HCl.[3][4]

Q3: How stable are aqueous solutions of this compound?

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not extensively detailed in publicly available literature. However, like many organic molecules, it is susceptible to degradation through hydrolysis, oxidation, and photolysis. The methanesulfonate salt form is generally stable.[5] To minimize degradation, it is crucial to follow the recommended storage conditions, protect solutions from light, and avoid exposure to strong oxidizing agents.[6] Forced degradation studies, which involve exposing the compound to harsh conditions like strong acids, bases, oxidizing agents, and intense light, would be necessary to fully characterize its degradation profile.[7][8]

Q5: What should I do if I observe precipitation in my this compound solution?

A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or solvent evaporation. If you observe precipitation in a stock solution stored at low temperatures, gently warm the vial to see if the precipitate redissolves. Ensure the solution is clear before use. If precipitation occurs after diluting a DMSO stock solution into an aqueous buffer, it is likely due to the compound's low aqueous solubility. In such cases, you may need to decrease the final concentration, increase the percentage of the organic co-solvent (if your experimental system permits), or prepare a fresh dilution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect 1. Degraded compound: Improper storage of solid or solution. 2. Precipitation: Compound not fully dissolved in the experimental medium. 3. Incorrect concentration: Errors in dilution calculations.1. Use a fresh vial of the compound or prepare a new stock solution from the solid. Ensure adherence to recommended storage temperatures and durations.[1][2][5] 2. Visually inspect the final solution for any precipitate. If present, consider the solubility limits and adjust the concentration or solvent composition. 3. Double-check all calculations for preparing working solutions from the stock.
Precipitate forms in cell culture media 1. Low aqueous solubility: The final concentration in the media exceeds the solubility of this compound. 2. Interaction with media components: Potential for interaction with proteins or other components in the serum or media.1. Reduce the final concentration of this compound. 2. Prepare the final dilution immediately before adding to the cells. 3. If possible, reduce the serum percentage in the media during treatment, though this may affect cell health.
Variability between experiments 1. Inconsistent solution preparation: Differences in solvent, temperature, or dissolution time. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution leading to degradation. 3. Light exposure: Degradation due to exposure to ambient or laboratory light.1. Standardize the solution preparation protocol. Ensure the compound is fully dissolved before each use. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] 3. Protect stock and working solutions from light by using amber vials or wrapping containers in foil.

Data Summary

Table 1: Stability of this compound

Form Storage Temperature Storage Duration Notes
Solid (Crystalline) -20°C≥ 4 years[1]Store in a dry, tightly sealed container.[5]
Stock Solution (in organic solvent) -80°C6 months[2]Aliquot to avoid freeze-thaw cycles.
-20°C1 month[2]Store under a nitrogen atmosphere is recommended.[2]
Aqueous Solution Room Temperature or 4°C≤ 1 day[1]Prepare fresh for each experiment.

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO~1 mg/mL[1]
Dimethylformamide~0.1 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
WaterInsoluble[3][4]
0.1 M HClInsoluble[3][4]

Experimental Protocols & Workflows

General Protocol for Preparing a Stock Solution
  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of solid this compound in a suitable container.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or gently warm the solution until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (e.g., amber) vials. Store immediately at the recommended temperature (-20°C for short-term or -80°C for long-term).[2]

G cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_exp Experimental Use weigh Weigh Solid add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately dilute->use

Caption: Experimental workflow for this compound solution preparation and use.

Signaling Pathways

This compound is known to modulate at least two key signaling pathways: the Bone Morphogenetic Protein (BMP) pathway and the Epithelial Sodium Channel (ENaC) pathway.

BMP Signaling Pathway Activation

Phenamil potentiates BMP signaling by downregulating Smurf1, an E3 ubiquitin ligase that targets SMAD proteins for degradation. This leads to increased levels of phosphorylated SMADs (pSMAD1/5/8), which can then translocate to the nucleus and activate the transcription of target genes involved in processes like osteoblast differentiation.[2]

G phenamil Phenamil trb3 Trb3 phenamil->trb3 induces smurf1 Smurf1 trb3->smurf1 inhibits smad158 SMAD1/5/8 smurf1->smad158 promotes degradation bmp_ligand BMP Ligand bmp_receptor BMP Receptor bmp_ligand->bmp_receptor binds bmp_receptor->smad158 phosphorylates psmad158 pSMAD1/5/8 smad_complex pSMAD/SMAD4 Complex psmad158->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to gene_transcription Gene Transcription (e.g., Osteogenesis) nucleus->gene_transcription activates

Caption: Phenamil's potentiation of the BMP signaling pathway.

ENaC Signaling Pathway Inhibition

Phenamil is a potent and less reversible blocker of the Epithelial Sodium Channel (ENaC) compared to its analog, amiloride.[9] ENaC is a key channel responsible for sodium reabsorption in epithelial tissues. By blocking this channel, phenamil inhibits the influx of sodium ions, which has therapeutic implications for conditions like cystic fibrosis.[5]

G cluster_membrane Apical Membrane enac ENaC Channel (α, β, γ subunits) na_in Na+ (intracellular) enac->na_in na_out Na+ (extracellular) na_out->enac influx phenamil Phenamil phenamil->enac blocks

Caption: Inhibition of the ENaC by phenamil.

References

potential off-target effects of phenamil methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of phenamil methanesulfonate. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and interpret experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a potent and less reversible inhibitor of the epithelial sodium channel (ENaC). It is an analog of amiloride but demonstrates greater potency.[1][2][3]

Q2: What are the major known off-target effects of phenamil?

A2: Phenamil has several well-documented off-target activities that can influence experimental outcomes. These include:

  • Inhibition of TRPP3: Phenamil is a competitive inhibitor of the transient receptor potential polycystin 3 (TRPP3) channel, a Ca2+-activated cation channel.[1][2][3]

  • Activation of BMP Signaling: It strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for osteoblast differentiation and bone formation.[1][4][5][6][7][8][9][10]

  • Modulation of Adipogenesis: Phenamil promotes the differentiation of preadipocytes into adipocytes by inducing the expression of the key transcription factor, peroxisome proliferator-activated receptor γ (PPARγ).[1][4][5][6]

  • Inhibition of Friend Murine Erythroleukemic (MEL) Cell Differentiation: It has been shown to inhibit the commitment of MEL cells to differentiate.[11]

Q3: There appear to be conflicting reports on phenamil's effect on PPARγ. Does it increase or decrease its expression?

A3: The majority of recent evidence indicates that phenamil induces the expression of PPARγ and its target genes, thereby promoting adipocyte differentiation.[1][4][5][6] The mechanism is reported to be mediated, at least in part, by the induction of ETS variant 4 (ETV4), a transcription factor that acts upstream of PPARγ.[1] Earlier or context-specific studies may have suggested otherwise, but the current consensus points towards agonistic activity on the adipogenesis pathway.

Q4: Has a comprehensive kinase profile or broad receptor binding screen for phenamil been published?

A4: As of late 2025, a comprehensive, publicly available kinase activity profile or a broad panel receptor binding screen for this compound has not been identified in the scientific literature. Researchers observing unexpected effects that cannot be attributed to its known on- or off-targets should consider performing broader screening assays to identify novel interactions.

Q5: How does phenamil activate the BMP signaling pathway?

A5: Phenamil activates BMP signaling indirectly. It induces the expression of Tribbles homolog 3 (Trb3).[5][6][11] Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[5][11] The reduction in Smurf1 levels leads to the stabilization of SMAD transcription factors (SMAD1/5/8), which are the critical downstream effectors of the BMP pathway.[5][11]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot common issues that may arise from the known off-target effects of phenamil.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action / Investigation
Unexpected changes in intracellular calcium levels unrelated to ENaC inhibition. Inhibition of TRPP3 channels.[1][2][3]Perform a calcium imaging or radiolabeled Ca2+ uptake assay to quantify changes in calcium flux. Compare results with known TRPP3 inhibitors or in TRPP3 knockout/knockdown models if available.
Unintended osteogenic or chondrogenic differentiation in cell culture. Activation of the BMP signaling pathway.[4][5]Assay for key markers of the BMP pathway. Measure the phosphorylation of SMAD1/5/8 via Western blot or In-Cell Western. Quantify the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.[3][12][13]
Appearance of lipid droplets or expression of adipocyte markers in non-adipose cell lines. Induction of PPARγ and adipogenesis.[1][4]Stain cells with Oil Red O to visualize lipid droplet accumulation. Use qRT-PCR to measure the expression of key adipogenic genes such as PPARG, FABP4, and LPL.[1][4]
Variability in cell differentiation or proliferation assays. Inhibition of MEL cell differentiation or other lineage commitments.[11]Carefully evaluate the timing of phenamil application in your differentiation protocol. The inhibitory effect on MEL cells was most potent during the initial 12 hours of induced differentiation.[11]
Data inconsistent with other ENaC inhibitors like amiloride. Higher potency and distinct off-target profile.Directly compare the effects of phenamil and amiloride across a range of concentrations. Note that phenamil is significantly more potent at inhibiting TRPP3 than amiloride.[2] Also, consider the existence of a high-affinity phenamil binding site distinct from the Na+ channel.[14]

Quantitative Data Summary

The following tables summarize the known quantitative data for the on-target and major off-target activities of this compound.

Table 1: Inhibitory Concentrations (IC50 / K1/2)

Target Assay Type Species/Cell Type IC50 / K1/2 Reference(s)
ENaC Short-circuit current Human bronchial epithelia 75 nM [1][3]
ENaC Short-circuit current Ovine bronchial epithelia 116 nM [1][3]
ENaC General Not Specified 400 nM [1][2]
TRPP3 Ca2+ uptake assay Not Specified 140 nM [1][2][3]
TRPP3 Two-microelectrode voltage clamp Xenopus oocytes 140 nM [2]

| MEL Cell Differentiation | Plasma clot assay | Murine | 2.5 - 5.0 µM |[11] |

Table 2: Effective Concentrations (EC50)

Effect Assay Type Species/Tissue EC50 Reference(s)
Inhibition of KCl-induced contraction Aortic ring contraction Rat (endothelium-denuded) 6.76 µM [3]

| Increase in contractile force | Papillary muscle contraction | Rat (right ventricular) | 16.98 µM |[3] |

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments used to characterize the off-target effects of phenamil.

TRPP3 Inhibition Assay (Two-Microelectrode Voltage Clamp)
  • Objective: To measure the direct inhibitory effect of phenamil on TRPP3 channel currents.

  • Methodology:

    • Oocyte Preparation: Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

    • cRNA Injection: Inject oocytes with cRNA encoding for human TRPP3. Water-injected oocytes serve as a negative control. Incubate for 2-4 days to allow for protein expression.

    • Electrophysiology: Place an oocyte in a recording chamber perfused with a standard NaCl-containing solution. Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Current Measurement: Clamp the membrane potential (e.g., at -50 mV). Elicit TRPP3-mediated currents by perfusing the chamber with a solution containing a Ca2+ activator (e.g., 5 mM Ca2+).

    • Inhibition: After establishing a stable baseline current, perfuse the chamber with solutions containing increasing concentrations of this compound.

    • Data Analysis: Measure the reduction in current amplitude at each phenamil concentration. Plot the percentage of inhibition against the log concentration of phenamil and fit the data to a dose-response curve to determine the IC50 value.[2][15]

BMP Signaling Activation Assay (Alkaline Phosphatase Activity)
  • Objective: To determine if phenamil induces osteogenic differentiation, a functional readout of BMP pathway activation.

  • Methodology:

    • Cell Culture: Seed mesenchymal stem cells (e.g., C3H10T1/2 or MC3T3-E1) in a 96-well plate and grow to confluence.[1][16]

    • Treatment: Replace the growth medium with an osteogenic induction medium. Treat cells with varying concentrations of phenamil (e.g., 0-20 µM). Include a positive control (e.g., BMP-2) and a vehicle control.[13]

    • Incubation: Culture the cells for 3-7 days, changing the medium every 2-3 days.

    • ALP Staining/Activity Measurement:

      • For staining: Fix the cells and use a commercial ALP staining kit.

      • For quantification: Lyse the cells and use a colorimetric assay that measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol. Read the absorbance on a plate reader.

    • Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Compare the ALP activity in phenamil-treated wells to the vehicle control.[13]

Adipogenesis Assay (Oil Red O Staining)
  • Objective: To visually and quantitatively assess the effect of phenamil on adipocyte differentiation.

  • Methodology:

    • Cell Culture: Seed preadipocyte cells (e.g., 3T3-L1) in a multi-well plate and grow to post-confluence.[1][7]

    • Induction: Initiate differentiation using a standard adipogenesis induction cocktail (e.g., containing dexamethasone, IBMX, and insulin). Add varying concentrations of phenamil or a vehicle control to the induction medium.

    • Maturation: After the induction period (typically 2-3 days), switch to a maintenance medium (e.g., containing insulin) with the corresponding concentrations of phenamil for several more days until mature adipocytes with visible lipid droplets form.

    • Staining:

      • Wash cells with PBS and fix with 10% formalin.

      • Wash again and stain with a filtered Oil Red O solution for approximately 15-30 minutes.

      • Wash extensively with water to remove unbound dye.

    • Analysis:

      • Microscopy: Visualize and capture images of the stained lipid droplets.

      • Quantification: Elute the Oil Red O dye from the cells using isopropanol and measure the absorbance of the eluate at ~510 nm using a spectrophotometer.[1][7]

Visualizations

Signaling Pathway Diagrams

phenamil_bmp_pathway cluster_nuc Nuclear Translocation phenamil Phenamil trb3 Trb3 Gene Expression phenamil->trb3 smurf1 Smurf1 trb3->smurf1 inhibits smad SMAD1/5/8 smurf1->smad promotes degradation smad_p p-SMAD1/5/8 smad->smad_p BMP Receptor Activation nucleus Nucleus smad_p->nucleus osteogenesis Osteogenic Gene Expression

Caption: Phenamil's indirect activation of the BMP signaling pathway.

phenamil_adipogenesis_pathway phenamil Phenamil etv4 ETV4 Gene Expression phenamil->etv4 pparg PPARγ Gene Expression etv4->pparg acts upstream of adipogenesis Adipogenesis (Lipid Accumulation) pparg->adipogenesis

Caption: Proposed mechanism for phenamil-induced adipogenesis via ETV4 and PPARγ.

Experimental Workflow Diagrams

troubleshooting_workflow start Unexpected Experimental Result with Phenamil check_on_target Is the effect explained by potent ENaC inhibition? start->check_on_target check_ca Are intracellular Ca2+ levels altered? check_on_target->check_ca No on_target Likely On-Target Effect check_on_target->on_target Yes check_diff Is cell differentiation (bone/fat) affected? check_ca->check_diff No trpp3 Potential TRPP3 Inhibition check_ca->trpp3 Yes bmp_pparg Potential BMP or PPARγ Pathway Modulation check_diff->bmp_pparg Yes unknown Consider Broader Off-Target Screening check_diff->unknown No

Caption: A logical workflow for troubleshooting unexpected results with phenamil.

References

Technical Support Center: Overcoming Phenamil Methanesulfonate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of phenamil methanesulfonate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is sparingly soluble in aqueous solutions but shows better solubility in some organic solvents. It is insoluble in water and 0.1 M HCl. The approximate solubility in various solvents is summarized in the table below.

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?

A2: This is a common issue due to the low aqueous solubility of this compound. To avoid precipitation, it is recommended to first dissolve the compound in 100% DMSO and then dilute it with your aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] It is also important to note that aqueous solutions of this compound are not stable and should be used within one day.[1]

Q3: Are there any solubility-enhancing agents that are particularly effective for this compound?

A3: Yes, cyclodextrins have been shown to significantly improve the solubility of this compound. Specifically, a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin can increase its solubility to 2.5 mg/mL. This is a substantial improvement over its solubility in standard aqueous buffers.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: While warming can increase the solubility of this compound in DMSO (≥5 mg/mL with warming), caution should be exercised. The thermal stability of the compound should be considered, and it is crucial to ensure that heating does not lead to degradation. Always start with gentle warming and monitor the solution for any signs of degradation. For aqueous solutions, the use of solubility enhancers is generally a more reliable approach.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Precipitation of this compound in culture medium. Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution to the final working concentration directly in the cell culture medium, ensuring rapid and thorough mixing.Minimized precipitation and more consistent compound exposure to cells.
Incomplete dissolution of the compound. Before preparing the stock solution, ensure the this compound powder is completely dry. Use high-quality, anhydrous DMSO for the stock solution. Briefly vortex or sonicate the stock solution to ensure complete dissolution.A clear, homogenous stock solution leading to more accurate dilutions.
Interaction with serum proteins in the medium. Reduce the serum concentration in your cell culture medium if your experimental design allows. Alternatively, consider using a serum-free medium for the duration of the compound treatment.Reduced protein binding and increased availability of the free compound to the cells.
Issue 2: Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility. Utilize a co-solvent system. For example, a mixture of DMSO and PBS can be used.[1] The final concentration of DMSO should be optimized to be non-toxic for the animal model.Increased solubility allowing for the administration of a higher dose in a smaller volume.
Compound crashing out of solution upon administration. Formulate this compound with a solubility enhancer such as 2-hydroxypropyl-β-cyclodextrin. This can form an inclusion complex with the drug, significantly increasing its aqueous solubility and stability.A stable, clear solution that is suitable for injection and less likely to precipitate at the injection site.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethyl sulfoxide (DMSO)1 mg/mL (≥5 mg/mL with warming)[1]
Dimethylformamide0.1 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1]
45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin2.5 mg/mL
WaterInsoluble
0.1 M HClInsoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System

Objective: To prepare a stock solution of this compound for use in aqueous-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a concentration of 1 mg/mL.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • For a final solution with a 1:1 DMSO:PBS ratio, add an equal volume of PBS (pH 7.2) to the DMSO stock solution.

  • Vortex the solution immediately and thoroughly to ensure proper mixing and prevent precipitation.

  • This will result in a final this compound concentration of 0.5 mg/mL.

  • Use the freshly prepared solution within one day.[1]

Protocol 2: Enhancing Aqueous Solubility using 2-Hydroxypropyl-β-Cyclodextrin Inclusion Complexation

Objective: To significantly increase the aqueous solubility of this compound for in vitro or in vivo applications. This protocol is adapted from a method for forming inclusion complexes with cyclodextrins.[2]

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare a 45% (w/v) solution of HP-β-CD in deionized water. To do this, dissolve 45 g of HP-β-CD in deionized water and bring the final volume to 100 mL.

  • Weigh 2.5 mg of this compound for every 1 mL of the 45% HP-β-CD solution.

  • Add the this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously on a stir plate at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If the solution is clear, it can be sterile-filtered through a 0.45 µm syringe filter. If there are undissolved particles, centrifuge the mixture and filter the supernatant.

  • The resulting clear solution will have a this compound concentration of approximately 2.5 mg/mL.

Signaling Pathway and Experimental Workflow Visualization

Phenamil's Influence on the BMP Signaling Pathway

Phenamil has been shown to potentiate the Bone Morphogenetic Protein (BMP) signaling pathway. It upregulates the expression of Tribbles homolog 3 (Trb3), which in turn inhibits the E3 ubiquitin ligase Smurf1. The inhibition of Smurf1 leads to the stabilization and accumulation of SMAD proteins (SMAD1/5/8), which are key transducers of the BMP signal. These stabilized SMADs can then translocate to the nucleus and regulate the transcription of target genes involved in processes such as osteoblast differentiation.[3][4][5]

phenamil_bmp_pathway cluster_nucleus Cell Nucleus phenamil Phenamil trb3 Trb3 (Tribbles homolog 3) phenamil->trb3 Upregulates smurf1 Smurf1 trb3->smurf1 Inhibits smad SMAD1/5/8 smurf1->smad Ubiquitination & Degradation nucleus Nucleus smad->nucleus Translocation gene_transcription Target Gene Transcription

Caption: Phenamil's potentiation of the BMP signaling pathway.

Experimental Workflow for Overcoming Poor Solubility

The following diagram outlines a logical workflow for a researcher facing solubility issues with this compound.

solubility_workflow start Start: Poor Phenamil Methanesulfonate Solubility check_solvent Is an organic solvent acceptable for the experiment? start->check_solvent use_dmso Use DMSO or DMSO/aqueous buffer co-solvent system check_solvent->use_dmso Yes check_cyclodextrin Is cyclodextrin compatible with the experimental system? check_solvent->check_cyclodextrin No end End: Solubility Issue Addressed use_dmso->end use_cyclodextrin Prepare an inclusion complex with 2-hydroxypropyl-β-cyclodextrin check_cyclodextrin->use_cyclodextrin Yes other_methods Consider other advanced solubility enhancement techniques (e.g., solid dispersion, nanosuspension) check_cyclodextrin->other_methods No use_cyclodextrin->end other_methods->end

Caption: Decision workflow for enhancing this compound solubility.

References

Technical Support Center: Phenamil Methanesulfonate for ENaC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of phenamil methanesulfonate for maximal inhibition of the epithelial sodium channel (ENaC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ENaC?

A1: this compound is a potent and less reversible analog of amiloride that acts as a direct blocker of the epithelial sodium channel (ENaC).[1][2] It functions by physically obstructing the channel's pore, thereby preventing the influx of sodium ions into the cell.[3][4] This mechanism is crucial for studying ENaC's role in regulating fluid and electrolyte balance in various tissues.[4][5]

Q2: What is the typical IC50 value for phenamil against ENaC?

A2: The half-maximal inhibitory concentration (IC50) for this compound is generally reported to be around 400 nM for ENaC.[1][2] However, this value can vary depending on the experimental conditions, such as the specific cell type, expression system, and the holding voltage used in electrophysiological recordings.[1][6] For instance, IC50 values of 75 nM and 116 nM have been reported in human and ovine bronchial epithelial cells, respectively.[1]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents like DMSO at concentrations of approximately 1 mg/ml to 5 mg/ml (with warming).[7][8] It is sparingly soluble in aqueous buffers.[7] For most cell-based experiments, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be diluted with your aqueous experimental buffer to the final working concentration.[7] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[7]

Q4: How stable are phenamil solutions?

A4: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[7] DMSO stock solutions can be stored at -20°C for shorter periods. However, it is not recommended to store aqueous solutions for more than one day.[7] Always prepare fresh dilutions in your aqueous buffer from the DMSO stock for each experiment to ensure potency.

Q5: Are there any known off-target effects of phenamil?

A5: Yes, phenamil has known off-target effects. It is a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3) channel with an IC50 of 140 nM.[1][2] It can also induce positive inotropy in cardiac muscle, which is not mediated by ENaC, but rather by inhibition of the inwardly rectifying potassium current.[9] At higher concentrations (e.g., 0-20 μM), it has been shown to regulate adipogenesis and osteoblastic differentiation.[1] Researchers should include appropriate controls to account for these potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Inhibitory Potency (IC50) of this compound

TargetReported IC50Cell/System TypeReference
ENaC400 nMGeneral[1][2]
ENaC75 nMHuman Bronchial Epithelia[1]
ENaC116 nMOvine Bronchial Epithelia[1]
TRPP3140 nMCa2+ Uptake Assay[1][2]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO~1 mg/ml to ≥5 mg/mlWarming may be required[7][8]
Dimethyl formamide~0.1 mg/ml-[7]
Aqueous BuffersSparingly soluble-[7]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mlDilute from DMSO stock[7]
WaterInsoluble-[8]
0.1 M HClInsoluble-[8]

Experimental Protocols

Protocol 1: Determining the IC50 of Phenamil using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs for the α, β, and γ subunits of ENaC. Incubate the oocytes for 24-72 hours to allow for channel expression.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a series of dilutions (e.g., 1 nM to 100 µM) in your recording buffer (e.g., ND96). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1% to avoid solvent effects.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding voltage of -60 mV.

    • Perfuse the oocyte with the recording buffer until a stable baseline current is achieved.

    • Sequentially perfuse the oocyte with increasing concentrations of phenamil, allowing the current to reach a steady-state at each concentration.

    • After the highest concentration, wash out the drug with the recording buffer to check for reversibility.

  • Data Analysis:

    • Measure the steady-state current at each phenamil concentration.

    • Normalize the current at each concentration to the baseline current recorded in the absence of the inhibitor.

    • Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.

Protocol 2: Assessing ENaC Inhibition in Polarized Epithelial Cells using Short-Circuit Current (Isc) Measurements
  • Cell Culture: Culture epithelial cells (e.g., human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts) until they form polarized, high-resistance monolayers.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill both the apical and basolateral chambers with appropriate physiological saline solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.

  • Baseline Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport. Allow the baseline Isc to stabilize.

  • Phenamil Application:

    • Prepare phenamil dilutions in the apical saline solution from a DMSO stock.

    • Add phenamil cumulatively to the apical chamber, starting from a low concentration and increasing to a high concentration (e.g., 1 nM to 10 µM).

    • Record the change in Isc after each addition until a new steady state is reached.

  • Data Analysis:

    • Calculate the percentage inhibition of the baseline Isc at each phenamil concentration.

    • Plot the percent inhibition against the phenamil concentration and fit the data to a dose-response curve to calculate the IC50.

Visual Guides and Workflows

ENaC_Inhibition_Pathway cluster_membrane Apical Cell Membrane cluster_extra Extracellular Space (Lumen) cluster_intra Intracellular Space ENaC ENaC Epithelial Sodium Channel Na_influx Na+ Influx ENaC:f0->Na_influx Na_ion Na+ Na_ion->ENaC:f0 Enters cell Phenamil Phenamil Phenamil->ENaC:f0 Blocks Channel Dose_Response_Workflow start Start: Dose-Response Experiment prep_stock Prepare Phenamil Stock Solution (in DMSO) start->prep_stock prep_dilutions Create Serial Dilutions in Aqueous Buffer prep_stock->prep_dilutions apply_drug Apply to Cells/Oocytes (Cumulative Dosing) prep_dilutions->apply_drug record_data Record Data (e.g., Current, Isc) apply_drug->record_data analyze Normalize Data and Plot Dose-Response Curve record_data->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End calculate_ic50->end Troubleshooting_Guide start Problem: Suboptimal ENaC Inhibition q_solubility Is the compound fully dissolved? start->q_solubility Start Here s_solubility Solution: Prepare fresh stock in DMSO. Ensure final concentration is soluble in aqueous buffer. q_solubility->s_solubility No q_potency Is the solution fresh? q_solubility->q_potency Yes s_potency Solution: Prepare fresh aqueous dilutions daily. Do not store aqueous solutions. q_potency->s_potency No q_offtarget Are off-target effects possible? q_potency->q_offtarget Yes s_offtarget Solution: Use lowest effective concentration. Include controls to test for effects on other channels (e.g., TRPP3). q_offtarget->s_offtarget Yes q_conditions Are experimental conditions optimal? q_offtarget->q_conditions No s_conditions Solution: Verify pH and temperature of buffers. Check for voltage-dependence of inhibition in electrophysiology. q_conditions->s_conditions No

References

preventing phenamil methanesulfonate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenamil methanesulfonate in cell culture. Our goal is to help you prevent precipitation and ensure the successful delivery of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my cell culture media. What is the most likely cause?

Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility.[1] The most frequent causes are:

  • Improper initial dissolving: The compound must be fully dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) before being diluted in aqueous media.[1]

  • High final concentration: The concentration of this compound in the media may exceed its solubility limit.

  • Temperature fluctuations: Shifting from a warmer dissolving temperature to the cooler temperature of the media can cause the compound to fall out of solution.[2]

  • pH of the media: The pH of your cell culture media can influence the solubility of the compound.[3][4]

  • High DMSO concentration: While used for initial dissolving, a high final concentration of DMSO in the media can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1%.[5]

Q2: What is the recommended solvent for this compound?

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is sparingly soluble in aqueous buffers and insoluble in water.[1]

Q3: Can I store this compound after it has been diluted in cell culture media?

It is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results, prepare fresh dilutions for each experiment.

Q4: What are the known cellular targets of this compound?

This compound is known to be an inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[6][7] It is also recognized as an activator of the bone morphogenetic protein (BMP) signaling pathway.[7]

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Addition to Media
Possible Cause Solution
Incomplete Dissolution in DMSO Ensure the this compound is completely dissolved in DMSO before any dilution. Gentle warming and vortexing can aid dissolution.
"Salting Out" Effect The high concentration of salts and other components in the culture media can reduce the solubility of the compound.[3] Try pre-diluting the DMSO stock in a smaller volume of pre-warmed media before adding it to the final culture volume.[8]
Temperature Shock Pre-warm the cell culture media to 37°C before adding the dissolved this compound.[8]
Issue: Precipitate Forms Over Time in the Incubator
Possible Cause Solution
Media Evaporation Ensure proper humidification in your incubator to prevent media evaporation, which can increase the compound's concentration.[9] Use filtered flask caps or seal plates to minimize evaporation.
Compound Instability As recommended, aqueous solutions of this compound are not stable for long periods.[1] For longer-term experiments, consider media changes with freshly prepared compound.
Interaction with Media Components Certain components in serum-free media can interact with and precipitate compounds.[2] If using serum-free media, ensure it is compatible with your compound.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

Protocol for Adding this compound to Cell Culture Media

Materials:

  • Prepared this compound stock solution (in DMSO)

  • Pre-warmed (37°C) cell culture media

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a separate sterile tube, perform a serial dilution of the stock solution in pre-warmed culture media to reach an intermediate concentration. This gradual dilution helps prevent precipitation.[8]

  • Add the intermediate dilution to your main cell culture vessel to achieve the final desired concentration.

  • Gently swirl the culture vessel to ensure even distribution of the compound.

  • Always include a vehicle control in your experiment (media with the same final concentration of DMSO without the compound).

Quantitative Data

Solvent Solubility Reference
DMSO≥5 mg/mL (with warming)
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
WaterInsoluble
0.1 M HClInsoluble

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_media_prep Working Solution Preparation weigh Weigh Phenamil Methanesulfonate dissolve Dissolve in DMSO (Vortex/Warm) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Pre-warmed Media thaw->dilute prewarm Pre-warm Culture Media (37°C) prewarm->dilute add Add to Final Culture Volume dilute->add

Caption: Experimental workflow for preparing and adding this compound to cell culture.

signaling_pathway cluster_inhibition Inhibition cluster_activation Activation phenamil Phenamil Methanesulfonate ENaC ENaC phenamil->ENaC Inhibits TRPP3 TRPP3 phenamil->TRPP3 Inhibits BMP_Pathway BMP Signaling Pathway phenamil->BMP_Pathway Activates

References

long-term storage and stability of phenamil methanesulfonate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of phenamil methanesulfonate powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal stability, this compound powder should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] Recommended storage temperatures vary by manufacturer, with common recommendations being 2-8°C or -20°C.[2][3][4][5]

Q2: What is the expected shelf life of this compound powder?

A2: When stored at -20°C, this compound has a shelf life of at least four years.[3] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[6] Aqueous solutions are not recommended for storage for more than one day.[3]

Q3: What are the signs of degradation of this compound powder?

A3: Visual signs of degradation can include a change in color from its typical light yellow to yellow appearance.[7] Any significant change in the physical appearance of the powder should be a cause for concern regarding its stability and purity.

Q4: How should I prepare stock solutions of this compound?

A4: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[3] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the powder in DMSO and then dilute it with the aqueous buffer of choice to improve solubility.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Powder Discoloration (e.g., darkening) Exposure to light, moisture, or elevated temperatures.Discard the powder as it may have degraded. Ensure proper storage conditions are maintained for new batches.
Inconsistent experimental results Degradation of the compound leading to reduced potency.Prepare fresh stock solutions. If the problem persists, use a fresh vial of the powder. Consider performing a purity analysis.
Difficulty dissolving the powder Use of an inappropriate solvent or insufficient mixing.Refer to the solubility data. For aqueous solutions, first dissolve in a minimal amount of DMSO before diluting with the aqueous buffer.[3] Gentle warming and sonication may aid dissolution in some solvents.
Precipitation in stock solution upon storage Supersaturation or storage at an inappropriate temperature.Store stock solutions at the recommended temperatures (-20°C or -80°C).[6] If precipitation occurs, gently warm the solution to redissolve before use. Avoid repeated freeze-thaw cycles.

Stability and Storage Summary

Parameter Recommendation Reference
Storage Temperature (Powder) 2-8°C or -20°C[2][3][4][5]
Storage Conditions (Powder) Tightly sealed container, dry, well-ventilated area[1][2]
Shelf Life (Powder at -20°C) ≥ 4 years[3]
Storage Temperature (Stock Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[6]
Storage of Aqueous Solutions Not recommended for more than one day[3]

Experimental Protocols

Note: The following protocols are based on methods developed for the closely related compound, amiloride, and should be validated for this compound.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and to separate it from potential degradation products.

1. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Phosphate buffer (e.g., 0.05 M potassium phosphate monobasic), pH adjusted to 4.0 with phosphoric acid.
  • This compound reference standard.

3. Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A gradient elution of methanol and 0.05 M phosphate buffer (pH 4.0).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 289 nm and 362 nm (based on UV/Vis maxima of this compound).[3]
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.

4. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

5. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the sample with 0.1 N HCl at 60°C for 24 hours.
  • Base Hydrolysis: Incubate the sample with 0.1 N NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
  • Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

6. Analysis:

  • Inject the prepared samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method should demonstrate sufficient resolution between the parent peak and any degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_powder This compound Powder dissolve Dissolve in DMSO prep_powder->dissolve dilute Dilute with Mobile Phase dissolve->dilute hplc Inject into HPLC System dilute->hplc detect UV Detection hplc->detect data Data Acquisition & Analysis detect->data forced_degradation Forced Degradation Studies stress_samples Prepare Stressed Samples forced_degradation->stress_samples stress_samples->hplc

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No problem_persists Does the problem persist? check_solution->problem_persists Yes re_run Re-run experiment prepare_fresh->re_run re_run->problem_persists use_new_vial Use a new vial of powder problem_persists->use_new_vial Yes end Problem Resolved problem_persists->end No use_new_vial->re_run purity_analysis Consider purity analysis (e.g., HPLC) use_new_vial->purity_analysis

Caption: Troubleshooting inconsistent experimental results.

degradation_pathway phenamil This compound degradation_product Potential Degradation Product (e.g., Dechlorinated analog) phenamil->degradation_product Degradation stress Stress Conditions (Light, pH, Heat) stress->degradation_product

Caption: Potential degradation pathway of this compound.

References

dealing with batch-to-batch variability of phenamil methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of phenamil methanesulfonate. It is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a derivative of amiloride and acts as a potent inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[1] It is also known to be an activator of the bone morphogenetic protein (BMP) signaling pathway.[1][2] These actions make it a valuable tool in research areas such as cystic fibrosis, pulmonary hypertension, and bone regeneration.[1][3]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of small molecules like this compound can arise from several factors during synthesis and purification. Key potential sources include:

  • Purity: Differences in the percentage of the active pharmaceutical ingredient (API).

  • Impurity Profile: Presence of varying levels and types of impurities, such as starting materials, by-products, or degradation products. For methanesulfonate salts, residual methanesulfonic acid could be a concern.

  • Solubility: Variations in crystalline structure or particle size can affect how well the compound dissolves, which is critical for preparing stock solutions and ensuring accurate dosing.[4]

  • Counter-ion Content: Inconsistent stoichiometry of the methanesulfonate salt.

  • Water Content: Variation in the amount of residual water.

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new lot.[2][4] Key parameters to check include:

  • Appearance: Should be consistent with the expected color and form (e.g., light yellow to yellow solid).[5]

  • Purity by HPLC: High-performance liquid chromatography (HPLC) is a standard method to determine the purity of the compound.

  • Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy confirm the chemical structure.

  • Residual Solvents: The amount of any solvents used during manufacturing should be below acceptable limits.

For critical experiments, it is advisable to perform in-house quality control checks.

Q4: What are the recommended storage conditions for this compound?

To maintain its stability, this compound should be stored under specific conditions. As a solid, it is typically stored at -20°C.[5] Stock solutions, especially in DMSO, should also be stored at -20°C or -80°C for longer-term stability.[5] It is important to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise from the batch-to-batch variability of this compound.

Issue 1: Inconsistent or unexpected biological activity in my experiments.

  • Q: I'm observing a weaker (or stronger) effect than with previous batches. What should I do?

    • A: First, verify that the correct concentration was used. Inconsistent solubility can lead to inaccurate concentrations of your working solutions.[4] Refer to the experimental protocol below to ensure complete dissolution. Second, compare the purity of the new batch with the old one using the CoAs. A lower purity will result in a lower effective concentration. If possible, perform a dose-response curve with the new batch to determine its EC50/IC50 and compare it to previous data.

  • Q: My results are not reproducible between experiments using the same batch. What could be the cause?

    • A: Inconsistent sample preparation is a common culprit.[6] Ensure the compound is fully dissolved before making serial dilutions. The age of the stock solution can also be a factor; consider preparing fresh stock solutions. Refer to the storage and handling recommendations to avoid degradation.

Issue 2: Difficulty dissolving the compound.

  • Q: I am having trouble dissolving this compound. What is the recommended procedure?

    • A: this compound has limited solubility in aqueous solutions and is practically insoluble in water.[2] It is recommended to first dissolve the compound in an organic solvent like DMSO to prepare a concentrated stock solution.[2] Gentle warming and sonication can aid dissolution. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 3: Concerns about the purity and integrity of my current batch.

  • Q: How can I independently verify the purity of my this compound batch?

    • A: You can perform an in-house purity analysis using HPLC. This will allow you to quantify the main peak corresponding to this compound and detect any impurities. A detailed protocol is provided below.

  • Q: How can I confirm the chemical identity of the compound?

    • A: The most definitive methods for structural confirmation are NMR spectroscopy and MS. These techniques can verify the chemical structure and molecular weight of the compound.

Quality Control Parameters

The following table summarizes typical quality control specifications for this compound.

ParameterSpecificationMethod
Appearance Light yellow to yellow solidVisual Inspection
Purity ≥98%HPLC
Identity Conforms to structure¹H-NMR, LC-MS
Solubility ≥5 mg/mL (with warming)DMSO
Residual Solvents As per USP <467>GC-HS

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy

This protocol outlines the steps for confirming the chemical identity of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d6 in a clean, dry NMR tube.

    • Cap the tube and ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration of the observed peaks with a reference spectrum or the expected structure of this compound.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_prep Review Sample Preparation (Dissolution, Dilution) start->check_prep check_coa Compare CoA of Batches (Purity, Impurities) check_prep->check_coa If preparation is consistent perform_qc Perform In-House QC (HPLC, NMR) check_coa->perform_qc If CoAs differ or are suspect dose_response Conduct Dose-Response Curve check_coa->dose_response If CoAs are similar perform_qc->dose_response If QC passes contact_supplier Contact Supplier for Support perform_qc->contact_supplier If QC fails dose_response->contact_supplier If results remain inconsistent revise_protocol Revise Experimental Protocol dose_response->revise_protocol If potency differs SignalingPathways cluster_ENaC ENaC Pathway cluster_BMP BMP Signaling Pathway phenamil1 Phenamil enac ENaC phenamil1->enac Inhibits na_influx Na+ Influx enac->na_influx phenamil2 Phenamil trb3 Trb3 phenamil2->trb3 Induces smurf1 Smurf1 trb3->smurf1 Inhibits smad SMAD1/5/8 smurf1->smad Inhibits osteogenesis Osteogenesis smad->osteogenesis Promotes QualityControlWorkflow start Receive New Batch of This compound review_coa Review Supplier's Certificate of Analysis start->review_coa visual_insp Visual Inspection (Color, Form) review_coa->visual_insp solubility_test Solubility Test (in DMSO) visual_insp->solubility_test hplc_purity HPLC Purity Analysis solubility_test->hplc_purity nmr_id ¹H-NMR Identity Confirmation hplc_purity->nmr_id decision Accept or Reject Batch nmr_id->decision accept Release for Experimental Use decision->accept Passes reject Contact Supplier & Quarantine decision->reject Fails

References

Validation & Comparative

A Comparative Guide: Phenamil Methanesulfonate vs. Amiloride for ENaC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phenamil methanesulfonate and amiloride, two widely used inhibitors of the epithelial sodium channel (ENaC). The focus is on their relative potency and reversibility, supported by experimental data, to aid in the selection of the appropriate tool for research and drug development.

Executive Summary

This compound is a significantly more potent and less reversible inhibitor of the epithelial sodium channel (ENaC) compared to amiloride. While both are effective blockers of ENaC, the near-irreversible nature of phenamil's inhibition makes it suitable for applications requiring sustained channel blockade. In contrast, the reversible action of amiloride allows for studies where washout and recovery of channel function are desired.

Data Presentation: Potency and Reversibility

The following table summarizes the key quantitative data comparing the potency and reversibility of this compound and amiloride.

ParameterThis compoundAmilorideSource(s)
Potency (IC50) 400 nM776 nM[1](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}
200 nM-[2](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}
-0.1 - 0.5 µM[3](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}
-0.454 µM[4](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}
Reversibility IrreversibleReversible[5](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"},[6](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}

Experimental Protocols

Determination of IC50 (Potency)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For ENaC inhibitors, this is typically determined by measuring the inhibition of sodium current in epithelial cells.

Ussing Chamber Electrophysiology

  • Cell Culture: Primary human bronchial epithelial cells (HBECs) are cultured on permeable supports at an air-liquid interface (ALI) to form a polarized monolayer.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in a modified Ussing chamber. The apical and basolateral sides are bathed with a Krebs-Ringer bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which is a measure of net ion transport, is continuously recorded. The amiloride-sensitive Isc represents the activity of ENaC.

  • Cumulative Concentration-Response: The ENaC inhibitor (phenamil or amiloride) is added cumulatively to the apical bath in increasing concentrations. The decrease in Isc is recorded after each addition until a maximal effect is reached.

  • Data Analysis: The Isc is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Assessment of Reversibility

The reversibility of an ENaC inhibitor is assessed by its ability to dissociate from the channel after its removal from the extracellular solution, leading to the recovery of channel activity.

Washout Experiment in Ussing Chambers

  • Baseline Measurement: The baseline amiloride-sensitive Isc is established in a Ussing chamber as described above.

  • Inhibitor Application: A concentration of the inhibitor (e.g., at its IC50 or a higher concentration) is added to the apical bath, and the inhibition of Isc is recorded.

  • Washout: The apical solution containing the inhibitor is replaced with a fresh, inhibitor-free Ringer's solution. This washout step is typically performed multiple times to ensure complete removal of the unbound inhibitor.

  • Recovery Measurement: The Isc is monitored over time following the washout. The degree of recovery of the Isc towards the baseline level indicates the reversibility of the inhibitor. A fully reversible inhibitor will allow the current to return to its initial level, while an irreversible or slowly reversible inhibitor will show little to no recovery.

Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) are used for whole-cell patch-clamp recordings.

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Inhibitor Application and Washout: The ENaC inhibitor is applied to the cell via the extracellular perfusion system. After achieving a steady-state block, the inhibitor is washed out by perfusing the cell with an inhibitor-free solution.

  • Data Analysis: The recovery of the whole-cell current after washout is measured. The rate and extent of current recovery provide a quantitative measure of the inhibitor's dissociation kinetics and thus its reversibility.

Signaling Pathways and Experimental Workflows

ENaC_Inhibition_Workflow cluster_potency Potency Assessment (IC50) cluster_reversibility Reversibility Assessment (Washout) P1 Prepare polarized epithelial cell monolayer P2 Mount in Ussing Chamber P1->P2 P3 Measure baseline short-circuit current (Isc) P2->P3 P4 Add cumulative concentrations of inhibitor P3->P4 P5 Record decrease in Isc P4->P5 P6 Plot dose-response curve and calculate IC50 P5->P6 R1 Establish baseline ENaC current R2 Apply inhibitor to achieve block R1->R2 R3 Washout inhibitor with fresh buffer R2->R3 R4 Monitor current recovery over time R3->R4 R5 Quantify percent recovery of current R4->R5

Figure 1. Experimental workflow for assessing the potency and reversibility of ENaC inhibitors.

ENaC_Signaling cluster_membrane ENaC Epithelial Sodium Channel (ENaC) Intracellular Intracellular Space Na_ion Na+ Ion Na_ion->ENaC Influx Inhibitor Phenamil or Amiloride Inhibitor->ENaC Blockade Cell_Membrane Apical Cell Membrane Extracellular Extracellular Lumen

Figure 2. Mechanism of ENaC inhibition by phenamil and amiloride.

References

A Head-to-Head Comparison of Phenamil and Benzamil for Epithelial Sodium Channel (ENaC) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor for the epithelial sodium channel (ENaC) is a critical decision. Both phenamil methanesulfonate and benzamil, analogs of amiloride, are widely utilized for this purpose. This guide provides an objective comparison of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of phenamil and benzamil against ENaC have been characterized across various experimental systems. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), to facilitate a direct comparison of their potencies.

CompoundIC50Experimental SystemReference
This compound 400 nMNot specified[1]
200 nMMurine polycystic kidney disease model[2]
75 nMHuman bronchial epithelia cells[1]
116 nMOvine bronchial epithelia cells[1]
12.5 ± 1.2 nMNon-CF human nasal epithelium[3]
17.1 ± 1.1 nMCF human nasal epithelium[3]
Benzamil 4 nMBovine kidney cortex membrane vesicles[4]
50 nMMurine polycystic kidney disease model[2]
21.9 nMNormal human bronchial epithelial cells[5]
87.3 nMCF human bronchial epithelial cells[5]
14.8 ± 1.6 µMC. elegans MEC-4d channel[6]
CompoundKdExperimental SystemReference
Phenamil 0.4 nMHigh-affinity site on ENaC[7]
Benzamil 5 nMBovine kidney cortex membrane vesicles[4]

Experimental Methodologies

The following sections provide detailed protocols for two common experimental techniques used to assess the inhibitory effects of phenamil and benzamil on ENaC: the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for characterizing single-channel currents.

Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber is a technique used to measure the transport of ions across an epithelial tissue. It allows for the determination of short-circuit current (Isc), a measure of net ion transport.

Protocol:

  • Tissue Preparation: Freshly excised epithelial tissues (e.g., airway or renal epithelia) are carefully mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides.[8]

  • Buffer Preparation: Both the apical and basolateral chambers are filled with a warmed (typically 37°C) and aerated physiological buffer solution, such as a Ringer's solution, with matched pH and osmolarity.[3][9]

  • Electrode Calibration: Ag/AgCl electrodes with salt bridges are calibrated to ensure accurate electrical measurements.[3]

  • Equilibration: The mounted tissue is allowed to equilibrate for a baseline period (e.g., 5-10 minutes) to achieve a stable recording.[3]

  • Voltage Clamp: The transepithelial voltage is clamped to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.[3]

  • Baseline Measurement: The baseline Isc is recorded.

  • Inhibitor Addition: Phenamil or benzamil is added to the apical chamber in a cumulative concentration-dependent manner. The change in Isc is recorded after each addition to determine the dose-response relationship and calculate the IC50 value.[5]

  • Control: A known ENaC inhibitor, such as amiloride, can be used as a positive control to confirm that the measured current is indeed mediated by ENaC.[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Epithelial Tissue Chamber Ussing Chamber Tissue->Chamber Mount Equilibrate Equilibrate Chamber->Equilibrate Buffer Physiological Buffer Buffer->Chamber Fill VoltageClamp Voltage Clamp (0 mV) Equilibrate->VoltageClamp Baseline Record Baseline Isc VoltageClamp->Baseline AddInhibitor Add Phenamil/Benzamil Baseline->AddInhibitor RecordResponse Record Isc Change AddInhibitor->RecordResponse DoseResponse Dose-Response Curve RecordResponse->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Ussing Chamber Experimental Workflow
Patch-Clamp Electrophysiology for Single ENaC Channel Recording

The patch-clamp technique allows for the direct measurement of ion flow through individual ion channels, providing insights into channel conductance and gating properties.

Protocol:

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated using a pipette puller and fire-polished.[10]

  • Pipette Filling: The micropipette is filled with an appropriate ionic solution that mimics the intracellular or extracellular fluid, depending on the recording configuration.[10]

  • Cell Approach: The micropipette is carefully brought into contact with the membrane of a cell expressing ENaC using a micromanipulator.[11]

  • Seal Formation: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane, electrically isolating a small patch of the membrane.[10]

  • Recording Configuration:

    • Cell-attached: Records the activity of channels within the sealed patch without disrupting the cell.

    • Whole-cell: The membrane patch is ruptured, allowing for the measurement of the total current from the entire cell membrane.

    • Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of channel activity in response to changes in the solution bathing the intracellular or extracellular face of the channel, respectively.

  • Data Acquisition: The current flowing through the ion channels in the patch is recorded using a sensitive amplifier. The voltage across the membrane patch is controlled (voltage-clamp).

  • Inhibitor Application: Phenamil or benzamil is added to the bath solution (for outside-out patches) or the pipette solution (for inside-out patches) to observe its effect on single-channel currents.

G cluster_prep Preparation cluster_patch Patching cluster_record Recording & Analysis Pipette Glass Micropipette FillPipette Fill with Ionic Solution Pipette->FillPipette Cell ENaC-expressing Cell Approach Approach Cell Cell->Approach FillPipette->Approach Seal Form Gigaseal Approach->Seal Configure Establish Recording Configuration Seal->Configure RecordCurrent Record Single-Channel Currents Configure->RecordCurrent AddInhibitor Apply Phenamil/Benzamil RecordCurrent->AddInhibitor Analyze Analyze Channel Activity AddInhibitor->Analyze

Patch-Clamp Experimental Workflow

ENaC Signaling and Inhibition

The activity of ENaC is tightly regulated by various signaling pathways, most notably by the mineralocorticoid hormone aldosterone. Understanding this pathway is crucial for contextualizing the action of inhibitors like phenamil and benzamil.

Aldosterone, by binding to its mineralocorticoid receptor (MR), initiates a signaling cascade that ultimately increases the number of active ENaC channels at the cell surface. This involves the serum and glucocorticoid-inducible kinase 1 (SGK1), which phosphorylates and inactivates the E3 ubiquitin ligase Nedd4-2. In its active state, Nedd4-2 ubiquitinates ENaC, marking it for degradation. By inhibiting Nedd4-2, aldosterone signaling leads to increased ENaC density at the plasma membrane and consequently, enhanced sodium reabsorption.[7][12][13]

Phenamil and benzamil act as direct blockers of the ENaC pore, physically obstructing the passage of sodium ions. Their binding site is thought to be within the extracellular vestibule of the channel pore.[6]

G cluster_cell Epithelial Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Apical Membrane MR_Aldo Aldosterone-MR Complex DNA DNA MR_Aldo->DNA Binds SGK1_mRNA SGK1 mRNA DNA->SGK1_mRNA Transcription SGK1 SGK1 SGK1_mRNA->SGK1 Translation Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds MR->MR_Aldo Translocates Nedd4_2 Nedd4-2 (active) SGK1->Nedd4_2 Phosphorylates Nedd4_2_P Nedd4-2-P (inactive) ENaC ENaC Nedd4_2->ENaC Ubiquitinates (Degradation) Na_in Na+ Influx ENaC->Na_in Phenamil_Benzamil Phenamil / Benzamil Phenamil_Benzamil->ENaC Blocks

References

A Comparative Guide to Alternative Epithelial Sodium Channel (ENaC) Blockers to Phenamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative epithelial sodium channel (ENaC) blockers to phenamil, a well-known derivative of amiloride. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate ENaC inhibitor for their specific research needs by offering a detailed overview of various compounds, their potency, mechanisms of action, and relevant experimental data.

Introduction to ENaC and its Inhibition

The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1] Its activity is fundamental in maintaining sodium balance, blood volume, and blood pressure.[1] Dysregulation of ENaC function is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivity leads to airway surface dehydration, and Liddle's syndrome, a rare form of hypertension caused by gain-of-function mutations in ENaC genes. Consequently, ENaC has emerged as a significant therapeutic target.

Phenamil is a potent ENaC blocker, but the search for alternative inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an active area of research. This guide explores several key alternatives, presenting their characteristics in a comparative format.

Comparison of Alternative ENaC Blockers

The following table summarizes the quantitative data for various ENaC blockers, offering a side-by-side comparison of their potency.

CompoundChemical ClassPotency (IC50)Selectivity ProfileKey Features & Clinical Status
Phenamil Amiloride Analog~200 nM[2]More selective for ENaC than amiloride.[2]Potent ENaC inhibitor, often used as a research tool.
Amiloride Pyrazinoylguanidine0.1 - 0.5 µM[3][4]Also inhibits Na+/H+ exchanger (NHE) and Na+/Ca2+ exchanger (NCX) at higher concentrations.[3][5]FDA-approved potassium-sparing diuretic.[6] Limited therapeutic efficacy in cystic fibrosis due to rapid clearance.
Benzamil Amiloride Analog4 - 50 nM[2][7]More potent and selective for ENaC than amiloride.[2]Research tool; preclinical studies have shown efficacy but not advanced to widespread clinical use.
Triamterene Pteridine4.5 - 10 µM (voltage-dependent)[6][8][9]Also a potassium-sparing diuretic.[10]FDA-approved diuretic. Less potent than amiloride and its analogs.[8]
BI 1265162 Novel Small Molecule3 - 8 nM[11]Reported to have a 30- to 70-fold higher potency than amiloride.[11]Inhaled formulation; was in Phase II clinical development for cystic fibrosis.[11][12]
AZD5634 Novel Small Molecule3.8 - 5.5 nM[13][14]High affinity for ENaC and retained at the apical side of the airway epithelium.[13][15]Inhaled formulation; preclinical studies showed potent inhibition of ENaC.[13][16]
SPX-101 Peptide AnalogNot a direct blocker (induces internalization)Selectively binds to ENaC to promote its internalization.[17][18][19]Novel mechanism of action. Phase II clinical trials for cystic fibrosis were initiated but did not succeed.[20]
Camostat Serine Protease InhibitorIndirect inhibitor (inhibits ENaC-activating proteases)-Failed in Phase II clinical trials for cystic fibrosis due to adverse effects.[20]

Signaling Pathway of ENaC Regulation by Aldosterone

The activity of the epithelial sodium channel is tightly regulated by various signaling pathways. A key hormonal regulator is aldosterone, which plays a central role in controlling sodium reabsorption in the kidneys. The following diagram illustrates the canonical aldosterone signaling pathway leading to increased ENaC activity.

ENaC_Aldosterone_Pathway cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo Aldosterone-MR Complex MR->MR_Aldo Forms complex Nucleus Nucleus MR_Aldo->Nucleus Translocates to SRE Steroid Response Element (SRE) SGK1_mRNA SGK1 mRNA SRE->SGK1_mRNA Promotes transcription SGK1 SGK1 (kinase) SGK1_mRNA->SGK1 Translation Nedd4_2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4_2 Phosphorylates ENaC_Membrane ENaC at Apical Membrane Nedd4_2->ENaC_Membrane Binds to p_Nedd4_2 Phosphorylated Nedd4-2 ENaC_Vesicle ENaC in intracellular vesicle ENaC_Vesicle->ENaC_Membrane Insertion into membrane Ubiquitination Ubiquitination ENaC_Membrane->Ubiquitination Target for Na_Influx Na+ Influx ENaC_Membrane->Na_Influx Mediates Internalization Internalization & Degradation Ubiquitination->Internalization

Caption: Aldosterone signaling pathway regulating ENaC activity.

In this pathway, aldosterone binds to the mineralocorticoid receptor (MR), which then translocates to the nucleus and promotes the transcription of serum and glucocorticoid-regulated kinase 1 (SGK1).[21][22] SGK1, in turn, phosphorylates the E3 ubiquitin ligase Nedd4-2.[23][24] This phosphorylation inhibits Nedd4-2's ability to bind to and ubiquitinate ENaC, thereby preventing the channel's internalization and degradation.[23][25][26][27] The resulting increase in ENaC density at the cell surface leads to enhanced sodium reabsorption.

Experimental Protocols

Accurate assessment of ENaC inhibition requires robust experimental methodologies. Below are detailed protocols for two key in vitro assays used to characterize ENaC blockers.

Ussing Chamber Electrophysiology

The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport.

Objective: To measure the effect of ENaC inhibitors on sodium transport across a polarized epithelial cell monolayer.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)[28]

  • Epithelial cell monolayers grown on permeable supports (e.g., human bronchial epithelial cells)

  • ENaC inhibitor compounds

  • Amiloride (as a positive control)

Procedure:

  • Tissue Mounting: Carefully mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[29]

  • Equilibration: Fill both chambers with pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.[28][30] Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.

  • Baseline Measurement: Record the stable baseline short-circuit current.

  • Inhibitor Addition: Add the test ENaC inhibitor to the apical chamber at various concentrations. Record the change in Isc until a new steady state is reached.

  • Amiloride Control: At the end of the experiment, add a supramaximal concentration of amiloride (e.g., 10-100 µM) to the apical chamber to block all ENaC-mediated current. The amiloride-sensitive current is calculated as the difference between the Isc before and after amiloride addition.

  • Data Analysis: Plot the percentage inhibition of the amiloride-sensitive Isc against the inhibitor concentration to determine the IC50 value.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed information about channel gating and conductance.

Objective: To characterize the inhibitory effect of a compound on single ENaC channel activity.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pulling micropipettes

  • Cells expressing ENaC (e.g., a stable HEK293 cell line)[31][32]

  • Extracellular (bath) and intracellular (pipette) solutions[33]

  • ENaC inhibitor compounds

Procedure:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells expressing ENaC at a low density to allow for easy access to individual cells.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).[33]

  • Recording: In the whole-cell configuration, apply a voltage protocol (e.g., a series of voltage steps) and record the resulting currents.

  • Inhibitor Application: Perfuse the bath with the extracellular solution containing the ENaC inhibitor at different concentrations.

  • Data Analysis: Measure the reduction in the amiloride-sensitive whole-cell current at each inhibitor concentration. Plot the fractional block versus concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of novel ENaC inhibitors.

ENaC_Inhibitor_Workflow HTS High-Throughput Screening (e.g., Automated Patch-Clamp) Hit_Compounds Hit Compounds HTS->Hit_Compounds Identifies Ussing_Chamber Ussing Chamber Assay (Potency & Efficacy) Hit_Compounds->Ussing_Chamber Patch_Clamp Patch-Clamp Electrophysiology (Mechanism of Action) Hit_Compounds->Patch_Clamp Lead_Candidate Lead Candidate Ussing_Chamber->Lead_Candidate Patch_Clamp->Lead_Candidate Selectivity_Assays Selectivity Profiling (e.g., against NHE, NCX) In_Vivo_Models In Vivo Efficacy & PK/PD Studies (e.g., Animal models of CF) Selectivity_Assays->In_Vivo_Models Lead_Candidate->Selectivity_Assays Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: A typical drug discovery workflow for ENaC inhibitors.

This workflow begins with high-throughput screening to identify initial hit compounds. Promising hits are then further characterized for their potency and mechanism of action using Ussing chamber and patch-clamp electrophysiology. Lead candidates with desirable properties are then subjected to selectivity profiling and evaluation in in vivo models before progressing to clinical trials.

Conclusion

The landscape of epithelial sodium channel blockers is evolving, with several promising alternatives to phenamil emerging from preclinical and clinical studies. This guide has provided a comparative overview of key ENaC inhibitors, detailing their potency, mechanisms of action, and the experimental methodologies crucial for their evaluation. The selection of an appropriate ENaC blocker will depend on the specific research question, with considerations for potency, selectivity, and intended application. The continued exploration of novel ENaC inhibitors holds significant promise for the development of new therapies for ENaC-related diseases.

References

Phenamil Methanesulfonate Binding Site on the Epithelial Sodium Channel (ENaC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenamil methanesulfonate's binding characteristics to the epithelial sodium channel (ENaC) with other related blockers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to Phenamil and ENaC

The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1][2] Its activity is vital for maintaining sodium balance, blood volume, and blood pressure.[1][2] Dysregulation of ENaC function is implicated in several diseases, such as Liddle's syndrome, a rare form of hypertension, and cystic fibrosis.[1][2]

Phenamil is a potent analog of amiloride, a potassium-sparing diuretic that blocks ENaC.[3] Due to its higher affinity and slower dissociation, phenamil is a valuable tool for characterizing the amiloride binding site on ENaC and for studies investigating the physiological roles of the channel. This guide delves into the specifics of phenamil's interaction with ENaC, comparing its binding affinity with other amiloride analogs and detailing the key amino acid residues that constitute its binding site.

Comparative Binding Affinities of ENaC Blockers

The potency of phenamil and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Kd). The lower the value, the higher the affinity of the compound for the channel. The following table summarizes the binding affinities of phenamil, amiloride, and benzamil for ENaC as determined by electrophysiological measurements.

CompoundIC50 (nM) at -60 mVIC50 (nM) at 0 mVReference
Phenamil mesylate 30.0 ± 4.020.0 ± 3.0[1]
Amiloride210.0 ± 20.0130.0 ± 10.0[1]
Benzamil10.0 ± 1.08.0 ± 1.0[1]
Phenamil 200Not Reported[3]
Benzamil50Not Reported[3]

Note: IC50 values can vary depending on the experimental conditions, such as membrane voltage.

Characterization of the Phenamil Binding Site

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the ENaC subunits that are critical for the binding of amiloride and its analogs, including phenamil. These studies strongly suggest a common binding pocket for this class of inhibitors located within the ion pore of the channel.

Key Amino Acid Residues:

Mutagenesis studies have identified a triad of residues in the extracellular domain of ENaC, near the outer pore, that are crucial for high-affinity amiloride binding. Mutations at these sites significantly decrease the binding affinity of amiloride and its derivatives.[4][5]

SubunitResidueEffect of Mutation to CysteineReference
αSer583~20-fold increase in amiloride Ki[4][5]
βGly525>1,000-fold increase in amiloride Ki[4][5]
γGly537>1,000-fold increase in amiloride Ki[4][5]

These findings indicate that these residues are integral to the amiloride binding site. The mutations increase the dissociation rate of the blockers, suggesting they destabilize the interaction between the drug and the channel.[4]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity and density of receptors for a specific ligand. In the context of phenamil, [3H]phenamil is often used as the radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing ENaC

  • [3H]phenamil (radioligand)

  • Unlabeled phenamil or amiloride (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Incubate the membrane preparation with varying concentrations of [3H]phenamil in the binding buffer. For competition assays, a fixed concentration of [3H]phenamil is co-incubated with increasing concentrations of unlabeled competitor. A parallel set of tubes containing a high concentration of unlabeled ligand is used to determine non-specific binding.

  • Separation: After reaching equilibrium, separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) or the Ki (inhibitory constant) for competitors.[6]

Site-Directed Mutagenesis

Site-directed mutagenesis is used to alter specific amino acids in a protein to study their role in protein function, in this case, ligand binding.

Materials:

  • Plasmid DNA containing the cDNA for the ENaC subunit of interest

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli for transformation

  • Expression system (e.g., Xenopus oocytes or mammalian cells)

Procedure:

  • Primer Design: Design primers that are complementary to the template DNA but contain a mismatch at the site of the desired mutation.

  • PCR Amplification: Perform PCR using the mutagenic primers and the plasmid DNA as a template. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus degrading the parental template DNA and leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli. The bacteria will replicate the mutated plasmid.

  • Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.

  • Functional Expression: Express the mutated ENaC subunits in a suitable system (e.g., inject the cRNA into Xenopus oocytes) and assess the effect of the mutation on phenamil binding and channel function using electrophysiological or radioligand binding assays.[5]

Visualizations

experimental_workflow Experimental Workflow for Phenamil Binding Site Characterization cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Functional Expression cluster_assay Binding & Functional Assays cluster_analysis Data Analysis mut_design Design Mutagenic Primers mut_pcr PCR Amplification of ENaC Plasmid mut_design->mut_pcr mut_dpni DpnI Digestion of Parental DNA mut_pcr->mut_dpni mut_transform Transformation into E. coli mut_dpni->mut_transform mut_verify Sequence Verification mut_transform->mut_verify exp_rna In vitro cRNA Synthesis mut_verify->exp_rna exp_inject cRNA Injection into Xenopus Oocytes exp_rna->exp_inject assay_electro Two-Electrode Voltage Clamp exp_inject->assay_electro assay_radioligand [3H]phenamil Binding Assay exp_inject->assay_radioligand data_analysis Determine IC50/Ki/Kd assay_electro->data_analysis assay_radioligand->data_analysis

Workflow for ENaC binding site studies.

enac_signaling ENaC Regulation and Phenamil Blockade ENaC ENaC Na_reabsorption Decreased Na+ Reabsorption Cell_depolarization Altered Membrane Potential Phenamil Phenamil Phenamil->ENaC Binds to outer pore Na_ion Na+ Na_ion->ENaC Blocked

Effect of phenamil on ENaC function.

phenamil_binding_site Putative Phenamil Binding Site in ENaC cluster_enac ENaC Heterotrimer cluster_pore Ion Pore (Extracellular View) alpha α-subunit beta β-subunit aS583 αS583 alpha->aS583 gamma γ-subunit bG525 βG525 beta->bG525 gG537 γG537 gamma->gG537 Phenamil Phenamil Phenamil->aS583 Phenamil->bG525 Phenamil->gG537

Key residues in the phenamil binding pocket.

References

Safety Operating Guide

Proper Disposal Procedures for Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Phenamil methanesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to conflicting information across different Safety Data Sheets (SDS), with some classifying the compound as hazardous and others not, it is imperative to adopt the most conservative approach and handle this compound as a hazardous chemical waste at all times.[1][2]

Essential Safety and Hazard Information

Proper disposal begins with a clear understanding of the potential hazards. Personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side-shields.[2]

  • Hand Protection: Chemical-resistant protective gloves.[2]

  • Body Protection: A laboratory coat is required. Impervious clothing should be used when handling larger quantities.[2][3]

  • Respiratory Protection: For solids, use a dust mask (e.g., N95) or a suitable respirator, especially when there is a risk of generating dust.[1]

Hazard Summary:

The table below summarizes the key hazard data from various sources. Always refer to your institution's specific EHS guidelines and the most recent SDS from your supplier.

Hazard InformationSanta Cruz Biotechnology, Inc.[1]Sigma-AldrichDC Chemicals[2]
OSHA Hazard Status Considered a hazardous substanceNot a hazardous substance or mixtureAcute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)
Primary Hazards Severe eye irritant; potential for systemic effects upon skin absorption.None listed.Harmful if swallowed (H302); Very toxic to aquatic life with long-lasting effects (H410).
Environmental Precautions DO NOT discharge into sewer or waterways.Do not let product enter drains.Avoid release to the environment (P273).
Disposal Recommendation Handle in accordance with local, state, and federal regulations.Dispose of in accordance with national and local regulations.Dispose of contents/container to an approved waste disposal plant (P501).

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Waste Characterization and Segregation
  • Treat as Hazardous: Due to its potential toxicity and environmental hazards, all this compound waste, including pure compound, contaminated lab supplies, and solutions, must be treated as hazardous chemical waste.[1][2][4]

  • Segregate Waste: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]

Waste Collection and Containerization
  • Use Original or Approved Containers: Whenever possible, leave the chemical waste in its original container. If not feasible, use a new, compatible container with a leak-proof, screw-on cap.[5] Ensure the container is in good condition, free from cracks or leaks.[6]

  • Secondary Containment: Store the waste container within a chemically compatible secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]

  • Keep Containers Closed: Always keep the hazardous waste container securely closed, except when adding waste.[5][6]

Labeling Hazardous Waste

Proper labeling is critical for regulatory compliance and safety. Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4]

The label must include the following information in clear, legible English:[6][7]

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

  • Quantity: The approximate amount of waste in the container.

  • Constituents: For mixtures, list all chemical components and their approximate percentages.

  • Generator Information: The name and contact number of the Principal Investigator and the specific laboratory location (building and room number).

  • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).

Accumulation and Storage
  • Designated Storage Area: Store the labeled waste container in a designated, secure area within the laboratory.[5]

  • Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[4] All hazardous waste must be collected by your institution's EHS department within 90 days from the initial generation date.[5]

Arranging for Disposal
  • Contact EHS: Once the container is full or you are approaching the 90-day accumulation limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7] Follow their specific procedures for requesting a collection.

Disposal of Empty Containers
  • Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[4][6]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[4][6]

  • Final Disposal: After triple-rinsing, deface or remove all hazard labels from the empty container.[4] It can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[6]

Procedural Workflow and Decision Making

The following diagrams illustrate the logical flow for waste disposal and spill response.

G start_end start_end process process decision decision hazard hazard start Start: Phenamil Methanesulfonate Waste Generated characterize Characterize Waste (Treat as Hazardous) start->characterize select_container Select Compatible Container with Screw-Top Cap characterize->select_container label_container Affix 'Hazardous Waste' Label with Full Details select_container->label_container store_waste Store in Secondary Containment in Designated Area label_container->store_waste is_full Container Full or 90 Days? store_waste->is_full request_pickup Submit Waste Pickup Request to EHS is_full->request_pickup Yes add_waste Continue Accumulating Waste is_full->add_waste No end End: Waste Collected by EHS for Disposal request_pickup->end add_waste->store_waste

Caption: Workflow for this compound Waste Disposal.

G start_end start_end process process decision decision hazard hazard spill Spill Occurs alert Alert Personnel & Assess Spill Size spill->alert spill_size Spill Size? alert->spill_size minor_spill Minor Spill (Personnel are trained & equipped) spill_size->minor_spill Minor major_spill Major Spill (Large quantity, risk of exposure) spill_size->major_spill Major minor_cleanup 1. Wear appropriate PPE. 2. Dampen with water to prevent dust. 3. Use dry cleanup (sweep/vacuum). 4. Collect residue in a labeled container. minor_spill->minor_cleanup major_cleanup 1. Evacuate area & move upwind. 2. Alert Emergency Responders/EHS. 3. Prevent entry into drains. 4. Contain with sand or vermiculite. major_spill->major_cleanup dispose Dispose of Cleanup Debris as Hazardous Waste minor_cleanup->dispose major_cleanup->dispose end End: Area Decontaminated dispose->end

Caption: Decision Tree for Spill Response Procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenamil methanesulfonate
Reactant of Route 2
Phenamil methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.